4,6-Diamino-2-hydroxypyrimidine
説明
The exact mass of the compound 4,6-Diamino-2-pyrimidinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4,6-diamino-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSVBJJXPDBPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289371 | |
| Record name | 4,6-Diamino-2-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31458-45-4 | |
| Record name | 4,6-Diamino-2-pyrimidinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Diamino-2-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Diaminopyrimidin-2(1H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5GB4JX52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 4,6-Diamino-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics and biological activity of 4,6-Diamino-2-hydroxypyrimidine (CAS 56-06-4), a compound of significant interest in biochemical research and drug development. This document details its solubility in various solvents, provides exemplary experimental protocols for its analysis, and illustrates its mechanism of action as an inhibitor of a key biological pathway.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data to guide solvent selection for experimental work.
| Solvent | Solubility | Temperature (°C) | Method | Source |
| Water | 11.5 g/L | 20 | Not Specified | [1] |
| 10 mg/mL (requires sonication) | Not Specified | Ultrasonic | ||
| 6 mg/mL | Not Specified | Not Specified | [2] | |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (198.22 mM) | Not Specified | Not Specified | [2] |
| Soluble | Not Specified | Not Specified | ||
| Ethanol | Insoluble | Not Specified | Not Specified | [2] |
| Methanol | Slightly Soluble | Not Specified | Not Specified | [3] |
| Aqueous Alkali | Soluble | Not Specified | Not Specified | [4] |
| Phosphate-Buffered Saline (PBS) | 6.5 mg/mL (51.54 mM) | Not Specified | Not Specified | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of scientific findings. Below are representative methodologies for the synthesis and analysis of this compound.
Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from a procedure published in Organic Syntheses.
Objective: To synthesize 2,4-Diamino-6-hydroxypyrimidine via the condensation of ethyl cyanoacetate with guanidine.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Glacial acetic acid
-
1-L round-bottomed flask with a reflux condenser and calcium chloride drying tube
-
Boiling water bath
Procedure:
-
Preparation of Sodium Ethoxide: In a 1-L round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, prepare a solution of sodium ethoxide by dissolving 23 g (1 g atom) of sodium in 250 mL of anhydrous ethanol.
-
Reaction with Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.
-
Preparation of Guanidine Solution: While the first mixture stands, prepare a second solution of sodium ethoxide with the same volume and concentration. To this second solution, add 97 g (1.02 moles) of guanidine hydrochloride.
-
Filtration: Separate the resulting sodium chloride by filtration to obtain a clear filtrate containing guanidine.
-
Condensation Reaction: Add the guanidine filtrate to the solution of ethyl sodiocyanoacetate. Heat the resulting mixture for 2 hours under reflux.
-
Isolation of Product: Evaporate the mixture to dryness at atmospheric pressure. Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.
-
Crystallization and Collection: Upon cooling the solution, yellow needles of 2,4-diamino-6-hydroxypyrimidine will separate. Collect the crystals by filtration. This procedure typically yields 101–103 g (80–82%) of the product.
Determination of Thermodynamic (Equilibrium) Solubility
This protocol describes a general "shake-flask" method for determining the equilibrium solubility of a compound.
Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, DMSO, PBS)
-
Sealed vials (e.g., glass HPLC vials with screw caps)
-
Thermostatically controlled shaker or orbital incubator
-
Analytical balance
-
Filtration device (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a pre-weighed vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
-
Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature, typically reported in mg/mL or µM.
Biological Activity and Signaling Pathway
This compound is a well-characterized inhibitor of the enzyme GTP cyclohydrolase I (GCH1). GCH1 is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthase (NOS) and aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters.
By inhibiting GCH1, this compound effectively blocks the synthesis of BH4, leading to a reduction in the activity of BH4-dependent enzymes. This mechanism of action makes it a valuable tool for studying the physiological roles of BH4 and the consequences of its depletion.
Tetrahydrobiopterin (BH4) Synthesis Pathway and Inhibition
The following diagram illustrates the de novo synthesis pathway of Tetrahydrobiopterin (BH4) from Guanosine Triphosphate (GTP) and indicates the point of inhibition by this compound.
Caption: De novo biosynthesis of Tetrahydrobiopterin (BH4) and its inhibition.
Experimental Workflow for GCH1 Inhibition Assay
The following diagram outlines a typical experimental workflow to assess the inhibitory activity of this compound on GTP cyclohydrolase I.
Caption: Workflow for GCH1 enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mygenefood.com [mygenefood.com]
- 3. Phenotypic drug screen uncovers the metabolic GCH1/BH4 pathway as key regulator of EGFR/KRAS-mediated neuropathic pain and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. materialneutral.info [materialneutral.info]
Spectroscopic Profile of 4,6-Diamino-2-hydroxypyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-diamino-2-hydroxypyrimidine (CAS No. 56-06-4), a pivotal intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.
Spectroscopic Data Summary
The spectroscopic data for this compound is presented below. It is important to note that this compound can exist in tautomeric forms, with the 2,4-diamino-6-hydroxypyrimidine tautomer often being prevalent. The data presented here reflects the characterization of this stable tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Solvent | Spectrometer Frequency | Multiplicity | Assignment |
| ~4.95 | Water | 400 MHz | Singlet | H-5 |
Table 1: ¹H NMR Spectroscopic Data for 2,4-Diamino-6-hydroxypyrimidine.
¹³C NMR Data
| Chemical Shift (δ) ppm | Solvent | Assignment |
| ~80.20 | Water | C-5 |
Table 2: ¹³C NMR Spectroscopic Data for 2,4-Diamino-6-hydroxypyrimidine. Note: Full assignment of quaternary carbons is not available in the cited source.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3470 | vs | N-H Asymmetric stretching |
| 3390 | ms | N-H Symmetric stretching |
| 1650 | - | NH₂ scissoring |
| 1570 | - | C=C stretching |
| 1060 | - | NH₂ twisting |
| 760 | vvs | Ring breathing |
| 620 | m | C-C-C in-plane bending |
Table 3: Key IR Absorption Bands for this compound.[1] Intensities are denoted as vs (very strong), s (strong), ms (medium strong), m (medium), and vvs (very very strong).
Mass Spectrometry (MS)
Mass spectrometric analysis provides insights into the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity | Assignment |
| 126 | - | [M]⁺ (Molecular Ion) |
| 85 | - | Fragment |
| 68 | - | Fragment |
Table 4: Mass Spectrometry Data for 2,4-Diamino-6-hydroxypyrimidine.[2]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Thoroughly mix the sample by vortexing or sonication until the solid is completely dissolved.
-
If any particulate matter is observed, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube.
-
Securely cap and label the NMR tube.
¹H NMR Acquisition:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.
-
Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal, which will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Mass Spectrum Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
For EI, the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
A generalized workflow for the spectroscopic analysis of a chemical compound.
References
Synthesis of 2,4-diamino-6-hydroxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 2,4-diamino-6-hydroxypyrimidine, a crucial intermediate in the production of various pharmaceuticals, including antiviral agents and other bioactive compounds. This document details the core chemical reactions, provides experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.
Core Synthesis Pathway: Condensation of Guanidine with a Cyanoacetic Acid Ester
The most prevalent and industrially significant method for synthesizing 2,4-diamino-6-hydroxypyrimidine involves the base-catalyzed condensation reaction between a guanidine salt and an ester of cyanoacetic acid. This approach is valued for its efficiency and relatively high yields. The general reaction scheme is presented below.
Caption: General reaction scheme for the synthesis of 2,4-diamino-6-hydroxypyrimidine.
This core reaction can be implemented through several variations, primarily differing in the choice of guanidine salt, cyanoacetic acid ester, base, and solvent. The following sections provide detailed protocols and quantitative data for the most common methodologies.
Method 1: Synthesis using Guanidine Hydrochloride and Ethyl Cyanoacetate in Ethanol
This classic method, often cited in organic synthesis literature, utilizes guanidine hydrochloride and ethyl cyanoacetate with sodium ethoxide as the base.
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume | Yield (%) | Reference |
| Sodium | 22.99 | 1.0 | 23 g | - | [1] |
| Anhydrous Ethanol | 46.07 | - | 250 mL | - | [1] |
| Ethyl Cyanoacetate | 113.12 | 1.0 | 113 g | - | [1] |
| Guanidine Hydrochloride | 95.53 | 1.02 | 97 g | - | [1] |
| Glacial Acetic Acid | 60.05 | - | 67 mL | - | [1] |
| 2,4-diamino-6-hydroxypyrimidine | 126.12 | - | 101-103 g | 80-82 | [1][2] |
Experimental Protocol
-
Preparation of Sodium Ethoxide Solution: In a 1-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, prepare a solution of sodium ethoxide by dissolving 23 g of sodium in 250 mL of anhydrous ethanol.[1]
-
Addition of Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g of ethyl cyanoacetate.[1]
-
Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration. To this second solution, add 97 g of guanidine hydrochloride.[1]
-
Reaction Mixture: Separate the precipitated sodium chloride by filtration, and add the clear filtrate containing the free guanidine base to the solution of ethyl sodiocyanoacetate.[1]
-
Reflux: Heat the resulting mixture under reflux for 2 hours.[1]
-
Isolation of Product: Evaporate the mixture to dryness at atmospheric pressure. Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.[1]
-
Crystallization and Filtration: Upon cooling the solution, 2,4-diamino-6-hydroxypyrimidine separates as yellow needles. Collect the product by filtration and dry. The expected yield is 101–103 g (80–82%).[1][2]
Caption: Experimental workflow for Method 1.
Method 2: Synthesis using Guanidine Nitrate and Methyl Cyanoacetate in Methanol
This variation employs guanidine nitrate and methyl cyanoacetate with sodium methoxide, often resulting in higher yields.
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) | Reference |
| Guanidine Nitrate | 122.08 | 110 g | - | [2][3] |
| Sodium Methoxide | 54.02 | 55 g | - | [2][3] |
| Methanol | 32.04 | 300 mL | - | [2][3] |
| Methyl Cyanoacetate | 99.09 | - | - | [2][4] |
| 2,4-diamino-6-hydroxypyrimidine | 126.12 | 120 g | 95 | [2][3] |
Experimental Protocol
-
Initial Reaction Mixture: In a four-necked flask, combine 300 mL of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide. Heat and stir the mixture for 1 hour.[2][3]
-
Addition of Methyl Cyanoacetate: While maintaining the mixture at reflux, add methyl cyanoacetate dropwise.[2][3]
-
Reflux: After the addition is complete, continue to reflux the mixture for 4 hours.[2][3]
-
Solvent Removal: Distill off the methanol under reduced pressure.[5]
-
Product Precipitation: Add 800 mL of water to the residue. Adjust the pH to 9 with hydrochloric acid, and then to 7 with 50% acetic acid.[2][3]
-
Isolation: Cool the solution to 5-10°C, filter the precipitate, wash with water, and dry to obtain the final product. This method can yield up to 120 g (95%) of 2,4-diamino-6-hydroxypyrimidine with a purity of 99.1%.[2][3]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
The Versatile Precursor: A Technical Guide to 4,6-Diamino-2-hydroxypyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 4,6-diamino-2-hydroxypyrimidine (also known as 2,4-diamino-6-hydroxypyrimidine) as a versatile precursor in the synthesis of a wide array of biologically active molecules. Its inherent reactivity and structural features make it a valuable starting material for the preparation of potent antiviral and anticancer agents, among other therapeutic compounds. This document provides a comprehensive overview of its synthesis, key transformations, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Physicochemical Properties and Tautomerism
This compound (CAS: 56-06-4, Molecular Formula: C₄H₆N₄O) is a crystalline solid. A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The molecule can exist in the hydroxyl form or the more stable keto form, 2,4-diamino-1,6-dihydropyrimidin-6-one. This tautomerism influences its reactivity in subsequent synthetic steps.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the condensation of guanidine with an active methylene compound, typically a cyanoacetate derivative.
Experimental Protocol: Synthesis from Guanidine Nitrate and Ethyl Cyanoacetate
This procedure outlines a high-yield synthesis of the title compound.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
In a four-necked flask, combine 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide.
-
Heat the mixture and stir for 1 hour.
-
While refluxing, add methyl cyanoacetate dropwise. Continue refluxing for 4 hours.
-
Distill off the methanol under reduced pressure.
-
Add 800 ml of water to the residue and adjust the pH to 9 with hydrochloric acid.
-
Subsequently, adjust the pH to 7 with a 50% acetic acid solution.
-
Cool the mixture to 5-10°C to induce crystallization.
-
Filter the precipitate, wash with water, and dry to obtain the final product.[1]
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 95% | [1] |
| Purity | 99.1% | [1] |
| Melting Point | 260-270°C (decomposes) | [1] |
| Appearance | Yellow needles | [1] |
Key Synthetic Transformations and Applications
This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds with significant biological activities. Key transformations include chlorination, nitrosation followed by reduction, and subsequent cyclization to form purine analogs.
Chlorination to 2,4-Diamino-6-chloropyrimidine
A pivotal intermediate in the synthesis of numerous pharmaceuticals, including the anti-tuberculosis agent Minoxidil, is 2,4-diamino-6-chloropyrimidine. This is achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃).
This protocol details the conversion of the hydroxyl group to a chloro group.[2]
Reaction Scheme:
Caption: Synthesis of 2,4-Diamino-6-chloropyrimidine.
Procedure:
-
Add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine to 9 mL of phosphorus oxychloride (POCl₃).
-
Stir the mixture at 97°C for 17 hours.
-
Slowly add the reaction solution to ice water and then stir at 90°C for 1 hour to hydrolyze excess POCl₃.
-
Adjust the pH of the solution to 8 with NaOH.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the product as a white solid.[2]
| Parameter | Value | Reference |
| Yield | 85% | [2] |
| Melting Point | 200.2–200.4 °C | [2] |
| Appearance | White solid | [2] |
| IR (KBr, cm⁻¹) | 3449 (NH), 3327 (NH), 1642 (C=N), 1581 (C=C), 1551 (C=C), 795 (C-Cl) | [2] |
| ¹H-NMR (DMSO-d₆) | δ 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (s, 1H, Ar-H) | [2] |
| ES-MS (m/z) | 145.0 [M+H]⁺ | [2] |
Synthesis of Guanine: A Purine Analog
This compound is a key starting material for the synthesis of guanine, a fundamental component of nucleic acids. This multi-step synthesis involves nitrosation, reduction, and subsequent cyclization.
The overall transformation from this compound to guanine is a multi-step process.
References
Discovery and history of 4,6-Diamino-2-hydroxypyrimidine
An In-Depth Technical Guide to 4,6-Diamino-2-hydroxypyrimidine
Abstract
This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound. More commonly referred to in scientific literature by its tautomeric name, 2,4-Diamino-6-hydroxypyrimidine (DAHP), this molecule serves as a crucial intermediate in pharmaceutical synthesis and as a specific inhibitor in biomedical research. This document details its discovery and history, established synthesis protocols, physicochemical properties, and key biological activities. Quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Key processes, including its chemical synthesis, tautomeric forms, and mechanism of biological action, are illustrated using logical diagrams to support researchers, scientists, and professionals in drug development.
Introduction: Nomenclature and Tautomerism
This compound exists in equilibrium with its more stable keto tautomer, 2,4-Diamino-6-hydroxypyrimidine (also known as 2,4-diamino-6-pyrimidinone).[1][2] This tautomerism involves the migration of a proton between the oxygen and a ring nitrogen atom. While the "hydroxypyrimidine" name refers to the enol form, the keto (pyrimidinone) form is predominant in the solid state.[1] This guide will use the common name 2,4-Diamino-6-hydroxypyrimidine (DAHP) while acknowledging its tautomeric nature. DAHP is a versatile building block for various active pharmaceutical ingredients (APIs) and a valuable tool for studying specific metabolic pathways.[3][4]
References
Unlocking the Therapeutic Potential of 4,6-Diamino-2-hydroxypyrimidine: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Scaffold in Drug Discovery
Introduction: 4,6-Diamino-2-hydroxypyrimidine, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry. Its structural features allow for diverse chemical modifications, leading to the development of derivatives with a wide array of biological activities. This technical guide provides a comprehensive overview of the potential research applications of this compound and its analogs, with a focus on its anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Research Applications
The research applications of this compound and its derivatives are extensive, primarily revolving around their ability to modulate key biological processes implicated in various diseases.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of kinases that are crucial for cancer cell proliferation, survival, and migration.
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrimidine-4,6-diamine derivative (B01) | U87 (Glioblastoma) | 7.0 | [1] |
| Pyrimidine-4,6-diamine derivative (B01) | U251 (Glioblastoma) | 6.4 | [1] |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 | |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (Melanoma) | 25.4 | |
| Pyrido[2,3-d]pyrimidine derivative (2a) | A549 (Lung Cancer) | 42 | [2] |
| Pyrido[2,3-d]pyrimidine derivative (2f) | A549 (Lung Cancer) | 47.5 | [2] |
| Diaminopyrimidine derivative (A12) | A549 (Lung Cancer) | 0.13 | [3] |
| Diaminopyrimidine derivative (A12) | MDA-MB-231 (Breast Cancer) | 0.094 | [3] |
Anti-inflammatory Activity: Nitric Oxide Inhibition
Certain derivatives of this compound have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. This makes them attractive candidates for the development of novel anti-inflammatory drugs.
Quantitative Data: Nitric Oxide Inhibition by Pyrimidine Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 | [4][5] |
| Other 5-substituted 2-amino-4,6-dichloropyrimidines | 9-36 | [4][5] |
Enzyme Inhibition: GTP Cyclohydrolase I
This compound is a well-characterized inhibitor of GTP cyclohydrolase I (GTPCH I), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[6][7][8][9] BH4 is an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting GTPCH I, this compound can effectively block the production of BH4 and subsequently suppress NO production.[6][7][8][9]
The inhibition of GTPCH I by this compound is not a direct competitive inhibition of the GTP binding site. Instead, it acts via an indirect mechanism that requires the presence of the GTP cyclohydrolase I feedback regulatory protein (GFRP).[6][7][8][9] The compound mimics the endogenous feedback inhibitor, BH4, by binding to the GFRP-GTPCH I complex. This allosteric regulation is a key aspect of its mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating the biological activity of this compound and its derivatives.
Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines
This protocol describes a general procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[4]
Materials:
-
Metallic sodium
-
Absolute ethanol
-
Guanidine hydrochloride
-
Monosubstituted malonic acid diester
-
Argon atmosphere
Procedure:
-
Dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an argon atmosphere with intensive stirring.
-
After all the sodium has dissolved, cool the reaction mixture to room temperature.
-
Add guanidine hydrochloride (0.22 mol) to the solution with intensive stirring.
-
Add the corresponding monosubstituted malonic acid diester (0.2 mol).
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and collect the precipitate by filtration.
-
Wash the precipitate with ethanol and diethyl ether.
-
Purify the product by recrystallization from an appropriate solvent.
In Vitro Nitric Oxide (NO) Assay
This protocol outlines a method to assess the inhibitory effect of pyrimidine derivatives on nitric oxide production in macrophage cell lines.[10]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Sodium nitrite (for standard curve)
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for another 24 hours.
-
After incubation, collect 50 µL of the cell culture medium.
-
Add 50 µL of Griess reagent to the collected medium.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Cell Viability Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of pyrimidine derivatives on cancer cell lines.[11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the research applications of this compound.
GTP Cyclohydrolase I Inhibition Pathway
Caption: Mechanism of GTP Cyclohydrolase I inhibition by this compound.
General Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for screening pyrimidine derivatives for anticancer activity.
Logical Relationship of Pyrimidine Derivatives' Activities
Caption: Logical relationships between the core scaffold and its biological activities.
Conclusion
This compound and its derivatives represent a highly versatile and promising class of compounds for drug discovery and development. Their demonstrated efficacy in preclinical models for cancer and inflammation, coupled with a well-defined mechanism of action for key enzymatic targets, underscores their therapeutic potential. The synthetic accessibility of the pyrimidine core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a foundational resource for researchers aiming to explore and harness the full potential of this remarkable chemical scaffold in the pursuit of novel therapeutics.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4,6-Diamino-2-hydroxypyrimidine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory synthesis of 4,6-diamino-2-hydroxypyrimidine, a crucial intermediate in the synthesis of various biologically active compounds. This protocol is based on established and reliable methods, ensuring a high yield and purity of the final product.
Introduction
This compound, which exists in tautomeric equilibrium with 2,4-diamino-6-hydroxypyrimidine, is a key building block in medicinal chemistry and drug development. Its structure is foundational for the synthesis of numerous therapeutic agents, including antivirals and other targeted therapies. The protocol outlined below describes the condensation reaction between a guanidine salt and a cyanoacetate ester, a common and efficient method for the preparation of this pyrimidine derivative.
Reaction Scheme
The synthesis proceeds via the cyclocondensation of guanidine with ethyl cyanoacetate in the presence of a strong base, typically sodium ethoxide. The reaction mechanism involves the formation of a sodiocyanoacetate intermediate, which is then reacted with guanidine to form the pyrimidine ring.
Experimental Protocol
This protocol is adapted from well-established procedures, including those published in Organic Syntheses.
Materials and Reagents:
-
Guanidine hydrochloride (or Guanidine nitrate)
-
Ethyl cyanoacetate (or Methyl cyanoacetate)
-
Sodium metal
-
Anhydrous Ethanol (or Methanol)
-
Glacial Acetic Acid
-
Deionized Water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in anhydrous ethanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. For a typical scale, 23 g of sodium is dissolved in 250 mL of anhydrous ethanol.
-
Formation of Ethyl Sodiocyanoacetate: After all the sodium has reacted and the solution has cooled, add ethyl cyanoacetate to the sodium ethoxide solution.
-
Preparation of Guanidine Solution: In a separate flask, prepare another batch of sodium ethoxide solution using the same proportions. To this, add guanidine hydrochloride. The resulting sodium chloride will precipitate.
-
Reaction: Filter the guanidine solution to remove the sodium chloride and add the clear filtrate to the solution of ethyl sodiocyanoacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2 to 4 hours.
-
Work-up:
-
After the reflux period, evaporate the solvent to dryness.
-
Dissolve the solid residue in boiling water.
-
Acidify the solution with glacial acetic acid to a pH of approximately 7.
-
-
Isolation and Purification:
-
Cool the acidified solution in an ice bath to precipitate the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water and then with a small amount of cold ethanol.
-
Dry the purified this compound in a drying oven.
-
Data Presentation
The following table summarizes the quantitative data from various reported syntheses of this compound (or its tautomer).
| Parameter | Value | Reference |
| Reactants | ||
| Guanidine Salt | Guanidine Hydrochloride or Nitrate | |
| Ester | Ethyl or Methyl Cyanoacetate | |
| Base | Sodium Ethoxide or Methoxide | |
| Solvent | Anhydrous Ethanol or Methanol | |
| Reaction Conditions | ||
| Temperature | Reflux | |
| Reaction Time | 2 - 4 hours | |
| Product Characteristics | ||
| Appearance | Yellowish needles or light yellow solid | |
| Yield | 80 - 96.2% | |
| Melting Point | 260 - 270 °C (with decomposition) | |
| Purity | >99% (by HPLC) |
Characterization Data
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic peaks for N-H stretching of the amino groups, C=O stretching of the pyrimidone form, and C=N and C=C stretching of the pyrimidine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C NMR spectrum provides evidence for the chemical environment of the carbon atoms in the pyrimidine ring.
-
Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the synthesized compound.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Tautomerism of this compound
The target molecule exhibits keto-enol tautomerism, existing in equilibrium between the hydroxyl and pyrimidone forms.
Caption: Tautomeric equilibrium of this compound.
Safety Precautions
-
Sodium metal is highly reactive and flammable. Handle with care under an inert atmosphere or in a dry solvent.
-
The reaction to form sodium ethoxide is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and use a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 2-Amino-4,6-dihydroxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 2-amino-4,6-dihydroxypyrimidine (also known as 2-amino-4,6-pyrimidinediol). This compound is a heterocyclic organic molecule relevant in pharmaceutical research, particularly as a potential impurity in active pharmaceutical ingredients such as pemetrexed acid.[1] The method utilizes an electrospray ionization (ESI) source in positive ion mode with Selected Reaction Monitoring (SRM) to ensure high selectivity and achieve low limits of detection and quantification.[1] Protocols for sample preparation from both simple and complex biological matrices are provided, making this method broadly applicable for quality control and research applications.
Principle of the Method
The method employs liquid chromatography (LC) to achieve chromatographic separation of 2-amino-4,6-dihydroxypyrimidine from the sample matrix. Following separation, the analyte is introduced into a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) in positive ion mode is used to generate the protonated precursor ion of the analyte (m/z 128.08).[1] This precursor ion is then isolated and subjected to collision-induced dissociation (CID), generating a specific product ion (m/z 60.17).[1] By monitoring this specific precursor-to-product ion transition (SRM), the method provides excellent sensitivity and selectivity, minimizing interference from other matrix components.[1][2]
Experimental Protocols
Reagents and Materials
-
Analyte: 2-Amino-4,6-dihydroxypyrimidine reference standard (CAS: 56-09-7, Molecular Formula: C₄H₅N₃O₂, Molecular Weight: 127.10 g/mol ).
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade).
-
Acid: Acetic Acid (LC-MS Grade).[1]
-
Buffer (optional for complex matrices): Anhydrous pyridine.
-
Protein Precipitation Agent (for biological matrices): Cold acetonitrile or methanol.[2][3]
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Chromatographic Column: Acclaim RSLC 120 C18 (2.0 x 100 mm, 2.2 µm) or equivalent reverse-phase column.[1]
LC-MS/MS Method Parameters
The following tables summarize the starting parameters for the LC-MS/MS method, based on established protocols.[1] Optimization may be required for specific instrumentation.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| Column | Acclaim RSLC 120 C18 (2.0 x 100 mm, 2.2 µm)[1] |
| Mobile Phase A | 0.1% Acetic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 20-50 °C (e.g., 40 °C)[1] |
| Injection Volume | 2 µL[1] |
| Gradient | Isocratic or gradient elution (to be optimized) |
| Expected RT | ~1.48 min[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ion Source | Electrospray Ionization (ESI)[1] |
| Polarity | Positive[1] |
| Scan Mode | Selected Reaction Monitoring (SRM)[1] |
| Precursor Ion (Q1) | m/z 128.08[1] |
| Product Ion (Q3) | m/z 60.17[1] |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | To be optimized |
Preparation of Stock Solutions and Calibration Standards
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 2-amino-4,6-dihydroxypyrimidine reference standard and dissolve it in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to achieve the target concentration.
-
Working Stock Solution: Serially dilute the primary stock solution to create a working stock at a lower concentration (e.g., 1 µg/mL).
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition to cover the desired concentration range for analysis.[1]
Sample Preparation Protocols
Protocol 1: Simple "Dilute-and-Shoot" (for simple matrices, e.g., drug substance)
-
Accurately weigh the sample (e.g., ~20 mg of pemetrexed acid).[1]
-
Place the sample into a 50 mL volumetric flask.[1]
-
Add a 1:1 mixture of acetonitrile and water and dissolve using sonication.[1]
-
Dilute to the final volume with the same solvent and mix thoroughly.[1]
-
If necessary, filter the sample through a 0.22 µm syringe filter before transferring to an autosampler vial for injection.[4]
Protocol 2: Protein Precipitation (for biological matrices, e.g., plasma) This protocol is a general guideline for removing proteins from complex biological samples.[2]
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex briefly, and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation and Method Performance
The following table summarizes the quantitative performance characteristics of this method as established in the literature.[1]
Table 3: Method Performance and Validation Data
| Parameter | Result |
|---|---|
| Linearity (r) | 0.9991[1] |
| Linear Equation | y = 16284369.9828x - 3457.7447[1] |
| Limit of Detection (LOD) | 0.1671 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.3341 ng/mL[1] |
| Accuracy (Recovery) | 94.29% - 104.76%[1] |
Visualizations
The following diagrams illustrate the overall experimental workflow and the principle of Selected Reaction Monitoring (SRM) used for detection.
Caption: Overall experimental workflow for the LC-MS/MS analysis.
Caption: Principle of Selected Reaction Monitoring (SRM) for quantification.
References
Application Notes and Protocols for the Use of 4,6-Diamino-2-hydroxypyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding to the ATP-binding site of kinases, making it an attractive starting point for the design of novel therapeutics. 4,6-Diamino-2-hydroxypyrimidine, and its tautomeric form 2,4-diamino-6-hydroxypyrimidine, is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The presence of multiple reactive sites on the pyrimidine core allows for strategic functionalization to achieve high potency and selectivity against various kinase targets.
These application notes provide detailed protocols for the synthesis of kinase inhibitors starting from this compound, with a focus on the synthesis of Janus Kinase 3 (JAK3) and Oligodendrocyte Transcription Factor 2 (OLIG2) inhibitors. Quantitative data on the biological activity of representative compounds are presented, along with visualizations of relevant signaling pathways and synthetic workflows.
Key Applications
Derivatives of this compound have shown significant potential as inhibitors of several important kinase families, including:
-
Janus Kinases (JAKs): Specifically JAK3, which is a key mediator in the signaling of several cytokines crucial for the proliferation and differentiation of immune cells.[1] Inhibition of JAK3 is a validated therapeutic strategy for autoimmune diseases and certain hematological malignancies.
-
OLIG2: A transcription factor implicated in the progression of glioblastoma.[2] Targeting OLIG2 with small molecule inhibitors presents a promising approach for the treatment of this aggressive brain tumor.
Data Presentation
The following tables summarize the inhibitory activities of lead compounds synthesized from a pyrimidine-4,6-diamine scaffold, which is accessible from this compound.
Table 1: Inhibitory Activity of Compound 11e against Janus Kinases [1]
| Kinase | IC50 (nM) |
| JAK3 | 2.1 |
| JAK1 | >10000 |
| JAK2 | 148 |
Compound 11e demonstrates excellent potency and selectivity for JAK3 over other JAK family members.
Table 2: Anti-proliferative and OLIG2 Inhibitory Activity of Compound B01 [2]
| Cell Line / Target | IC50 (µM) |
| U87 (Glioblastoma) | 7.0 |
| U251 (Glioblastoma) | 6.4 |
| Nuclear OLIG2 Levels | 0.88 |
Compound B01 effectively inhibits the proliferation of glioblastoma cell lines and reduces the levels of nuclear OLIG2.
Signaling Pathways
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors.[3][4] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[5] JAK3 is primarily associated with the common gamma chain (γc) of cytokine receptors and plays a crucial role in the signaling of interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][6]
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine-4,6-diamine derivatives on JAK3.
Role of OLIG2 in Glioblastoma
OLIG2 is a transcription factor that is crucial for the development of oligodendrocytes and motor neurons. However, in the context of glioblastoma, OLIG2 is a key driver of tumor progression. It is highly expressed in glioma stem cells and is involved in maintaining their self-renewal capacity.[7] OLIG2 promotes glioma cell proliferation and resistance to therapy by upregulating the expression of genes involved in cell growth and oncogenesis, while simultaneously repressing tumor suppressor pathways.[8] Therefore, inhibiting OLIG2 is a promising therapeutic strategy to overcome resistance and improve outcomes in glioblastoma patients.
Caption: The role of OLIG2 in glioblastoma and its inhibition by pyrimidine-4,6-diamine derivatives.
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves a multi-step process. The initial step is the conversion of the hydroxypyrimidine to a more reactive chloropyrimidine intermediate. This intermediate can then be further functionalized through various cross-coupling reactions to introduce the desired pharmacophoric groups.
Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors from this compound.
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine, the tautomer of this compound.
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure: [9]
-
In a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).
-
Stir the mixture and heat it to 97 °C for 17 hours under a reflux condenser.
-
After the reaction is complete, cool the mixture and slowly pour it into ice water with stirring.
-
Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.
-
Cool the solution and adjust the pH to 8 with a NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine as a white solid (yield: 85%).
Protocol 2: General Procedure for Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of a chloropyrimidine with an arylboronic acid.
Materials:
-
2,4-Diamino-6-chloropyrimidine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer
-
Heating apparatus
Procedure:
-
To a flame-dried Schlenk flask, add the 2,4-diamino-6-chloropyrimidine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 6-aryl-2,4-diaminopyrimidine derivative.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of a chloropyrimidine.
Materials:
-
Chloropyrimidine derivative
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer
-
Heating apparatus
Procedure:
-
In a Schlenk tube, add the chloropyrimidine derivative (1.0 equiv), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).
-
Evacuate and backfill the tube with an inert gas several times.
-
Add the base (1.5-2.0 equiv) and the anhydrous, deoxygenated solvent.
-
Add the amine (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The straightforward conversion to the corresponding chloropyrimidine opens up a wide range of possibilities for further functionalization using modern cross-coupling methodologies. The successful development of highly active JAK3 and OLIG2 inhibitors based on the pyrimidine-4,6-diamine scaffold highlights the potential of this chemical space for the discovery of novel therapeutics for a variety of diseases, including autoimmune disorders and cancer. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of new kinase inhibitors derived from this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,4-diamino-6-hydroxypyrimidine as a GTP Cyclohydrolase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for utilizing 2,4-diamino-6-hydroxypyrimidine (DAHP) as an inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in tetrahydrobiopterin (BH4) synthesis. The protocols cover enzymatic assays to determine the inhibitory potency of DAHP, as well as cell-based assays to assess its effects on cellular BH4 and neopterin levels. These methods are essential for researchers investigating the role of the de novo BH4 synthesis pathway in various physiological and pathological processes.
Introduction
Guanosine triphosphate (GTP) cyclohydrolase I (GCH1) catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. Consequently, GCH1 plays a critical role in a wide range of biological processes, including neurotransmitter synthesis, endothelial function, and immune responses.[1][2] Dysregulation of the GCH1/BH4 pathway has been implicated in various disorders, making GCH1 an attractive target for therapeutic intervention.[2]
2,4-diamino-6-hydroxypyrimidine (DAHP) is a widely used inhibitor of GCH1.[3][4] Understanding its mechanism of action and having robust protocols to study its effects are crucial for its application in research and drug development. Notably, the potent inhibition of GCH1 by DAHP is not direct but is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP).[1][3][4][5] At lower concentrations, DAHP mimics BH4 and facilitates the inhibitory function of GFRP, while at higher concentrations, it can directly compete with the substrate GTP.[1][5] The inhibitory effect of the DAHP/GFRP complex can be reversed by L-phenylalanine.[3][4]
These application notes provide detailed protocols for in vitro enzyme kinetics and cell-based assays to characterize the inhibitory effects of DAHP on GCH1 activity.
Mechanism of Action of 2,4-diamino-6-hydroxypyrimidine
The inhibitory action of DAHP on GCH1 is multifaceted and primarily depends on the presence of the GTP cyclohydrolase I feedback regulatory protein (GFRP).
-
GFRP-Dependent Inhibition: At lower concentrations, DAHP binds to GFRP, inducing a conformational change that enhances the affinity of GFRP for GCH1. The resulting GCH1-GFRP-DAHP complex is catalytically inactive. This mechanism is analogous to the feedback inhibition of GCH1 by its end-product, BH4.
-
Direct Competitive Inhibition: At significantly higher concentrations, DAHP can directly compete with the substrate, GTP, for binding to the active site of GCH1, although this is a less potent mechanism of inhibition.[1][5]
-
Reversal by L-Phenylalanine: The GFRP-mediated inhibition by DAHP can be allosterically reversed by L-phenylalanine. L-phenylalanine binds to the GCH1-GFRP complex, causing a conformational change that leads to the dissociation of the inhibitor and restoration of enzyme activity.[3][4]
Data Presentation
Table 1: In Vitro Inhibition of GCH1 by 2,4-diamino-6-hydroxypyrimidine
| Parameter | Value | Conditions | Reference |
| IC50 | ~1 mM | Recombinant GCH1, in the absence of GFRP | [2] |
| IC50 | Potentiated | In the presence of GFRP | [1][5] |
| Ki | 0.23 mM | Competitive inhibition with Nocardia cultures | [6] |
Note: The IC50 value is highly dependent on the concentration of GFRP.
Experimental Protocols
Protocol 1: In Vitro GCH1 Activity Assay and Inhibition by DAHP
This protocol describes a real-time kinetic microplate assay to measure GCH1 activity and its inhibition by DAHP. The assay measures the formation of dihydroneopterin triphosphate (H2NTP), a product of the GCH1-catalyzed reaction, which leads to an increase in absorbance at 340 nm.[4]
Materials:
-
Recombinant human GCH1
-
Recombinant human GFRP
-
GTP solution (100 mM)
-
2,4-diamino-6-hydroxypyrimidine (DAHP) solution (100 mM)
-
L-phenylalanine solution (100 mM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2, 10% glycerol
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of GCH1, GFRP, GTP, DAHP, and L-phenylalanine in Assay Buffer at desired concentrations. Keep all protein solutions on ice.
-
-
Assay Setup:
-
In a 96-well microplate, prepare the following reaction mixtures (total volume of 200 µL per well):
-
Control (No Inhibition):
-
140 µL Assay Buffer
-
20 µL GCH1 (final concentration, e.g., 0.1 µM)
-
20 µL GFRP (final concentration, e.g., 0.5 µM)
-
20 µL GTP (final concentration, e.g., 1 mM)
-
-
DAHP Inhibition:
-
120 µL Assay Buffer
-
20 µL GCH1 (final concentration, e.g., 0.1 µM)
-
20 µL GFRP (final concentration, e.g., 0.5 µM)
-
20 µL DAHP (to achieve a range of final concentrations, e.g., 25-1500 µM)
-
20 µL GTP (final concentration, e.g., 1 mM)
-
-
Reversal of Inhibition:
-
100 µL Assay Buffer
-
20 µL GCH1 (final concentration, e.g., 0.1 µM)
-
20 µL GFRP (final concentration, e.g., 0.5 µM)
-
20 µL DAHP (at a concentration that gives maximal inhibition, e.g., 1.5 mM)
-
20 µL L-phenylalanine (to achieve a range of final concentrations, e.g., 0.25-10 mM)
-
20 µL GTP (final concentration, e.g., 1 mM)
-
-
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the GTP solution.
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
For inhibition studies, plot the percentage of GCH1 activity against the concentration of DAHP to determine the IC50 value.
-
For reversal studies, plot the percentage of GCH1 activity against the concentration of L-phenylalanine.
-
Protocol 2: Cellular Assay for BH4 and Neopterin Levels
This protocol describes how to treat cells with DAHP and subsequently measure the intracellular and extracellular levels of BH4 and neopterin using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs, or a macrophage cell line)
-
Complete cell culture medium
-
DAHP solution (sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase for pterin analysis (e.g., 15 mM potassium phosphate, pH 6.0, with 5% methanol)
-
BH4 and neopterin standards
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of DAHP (e.g., 0.1, 1, 10, 100 µM) in fresh cell culture medium for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
-
Sample Collection:
-
Extracellular (Medium): Collect the cell culture medium from each well. Centrifuge to remove any detached cells and store the supernatant at -80°C until analysis.
-
Intracellular (Cell Lysate):
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and store at -80°C until analysis.
-
-
-
Sample Preparation for HPLC:
-
Thaw the samples (medium or cell lysate) on ice.
-
Deproteinate the samples by adding an equal volume of 1 M perchloric acid, followed by centrifugation to pellet the precipitated protein.
-
Neutralize the supernatant with 2 M K2CO3.
-
Filter the samples through a 0.22 µm syringe filter before injecting into the HPLC system.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the appropriate mobile phase.
-
Set the fluorescence detector to the excitation and emission wavelengths for neopterin (e.g., Ex: 353 nm, Em: 438 nm) and BH4 (requires oxidation to a fluorescent pterin, typically with iodine in acidic or alkaline solution, followed by fluorescence detection).
-
Inject the prepared samples and standards.
-
Quantify the concentrations of neopterin and BH4 by comparing the peak areas of the samples to the standard curve.
-
-
Data Analysis:
-
Normalize the intracellular pterin levels to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).
-
Compare the pterin levels in DAHP-treated cells to the untreated controls.
-
Mandatory Visualization
Caption: GTP cyclohydrolase I (GCH1) signaling pathway and its regulation.
Caption: Experimental workflows for in vitro and cellular assays.
References
- 1. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
Application of 4,6-Diamino-2-hydroxypyrimidine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 4,6-diamino-2-hydroxypyrimidine and its related analogs have emerged as a versatile platform for the development of novel therapeutics. This document provides a comprehensive overview of the applications of this scaffold in drug discovery, complete with detailed experimental protocols and quantitative data to guide researchers in this field. The applications span several therapeutic areas, including oncology, inflammation, and neuroprotection, highlighting the broad potential of this chemical motif.
Therapeutic Applications and Mechanisms of Action
Derivatives of the 4,6-diaminopyrimidine scaffold have been investigated for a range of therapeutic applications, primarily as inhibitors of key enzymes involved in cellular signaling pathways.
1. Kinase Inhibition:
A significant area of application is in the development of kinase inhibitors. Pyrimidine derivatives often act as ATP-competitive inhibitors by mimicking the purine ring of ATP, thereby blocking the phosphorylation of downstream substrates.
-
Janus Kinase (JAK) Inhibition: Several 4,6-diaminopyrimidine derivatives have been identified as potent inhibitors of JAKs, particularly JAK3.[1][2][3] JAKs are critical components of the JAK-STAT signaling pathway, which is integral to immune cell proliferation, differentiation, and apoptosis.[1][4] Dysregulation of this pathway is implicated in autoimmune diseases and cancer.[5]
-
Focal Adhesion Kinase (FAK) Inhibition: Diaminopyrimidine derivatives have been designed as FAK inhibitors.[6] FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration, and its overexpression is linked to tumor progression and metastasis.[6]
-
Fms-like Tyrosine Kinase 3 (FLT3) Inhibition: The 4,6-diaminopyrimidine scaffold has been utilized to develop potent type-II inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[7]
2. Anti-Glioblastoma Activity:
Novel pyrimidine-4,6-diamine derivatives have been synthesized as inhibitors of Oligodendrocyte Transcription Factor 2 (OLIG2). OLIG2 is a key transcription factor in the progression of glioblastoma multiforme (GBM), a highly aggressive brain tumor.[8]
3. Neuroprotection:
2,4-Diamino-6-hydroxypyrimidine (DAHP), a closely related analog, has demonstrated neuroprotective effects in animal models of cerebral ischemia.[9] This protection is attributed to the activation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival and inhibits apoptosis.[9]
4. Anti-inflammatory Activity:
Certain 2-amino-4,6-dichloropyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in immune-activated cells, suggesting potential as anti-inflammatory agents.[10][11]
Quantitative Data Summary
The following tables summarize the reported biological activities of various 4,6-diaminopyrimidine derivatives and related compounds.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 | Reference |
| Pyrimidine-4,6-diamine derivative (11e) | JAK3 | 2.1 nM | [1] |
| Pyrimidine-4,6-diamine derivative (9) | JAK3 | 1.7 nM | [12] |
| 4-Amino-(1H)-pyrazole derivative (3f) | JAK1 | 3.4 nM | [13] |
| JAK2 | 2.2 nM | [13] | |
| JAK3 | 3.5 nM | [13] | |
| Diaminopyrimidine derivative (A12) | FAK | 130 nM (A549 cells), 94 nM (MDA-MB-231 cells) | [6] |
| Pyrimidine-4,6-diamine derivative (13a) | FLT3 | 13.9 nM | [7] |
| FLT3D835Y | 72.5 nM | [7] | |
| c-KIT | >500-fold selectivity over FLT3 | [7] | |
| 4-Alkoxy-2,6-diamino-5-nitrosopyrimidine | CDK1/cyclinB1 | 2.9 µM | [14] |
| CDK2/cyclinA3 | 2.2 µM | [14] |
Table 2: Anti-Glioblastoma Activity
| Compound | Cell Line | IC50 | Reference |
| OLIG2 Inhibitor [I] | U87 | 7.02 µM | [8] |
| U251 | 6.43 µM | [8] | |
| LN18 | 8.88 µM | [8] | |
| C6 | 6.02 µM | [8] |
Table 3: Anti-inflammatory Activity
| Compound | Assay | IC50 | Reference |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production (mouse peritoneal cells) | 2 µM | [10] |
| Other 5-substituted 2-amino-4,6-dichloropyrimidines | Nitric Oxide Production (mouse peritoneal cells) | 9-36 µM | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: The JAK-STAT signaling pathway and the point of inhibition.Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflows
Caption: A typical workflow for screening kinase inhibitors.
Caption: Workflow for in vivo neuroprotection studies.
Experimental Protocols
Synthesis of 4,6-Diaminopyrimidine Derivatives
General Procedure for the Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate) [3]
-
To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Carefully add phosphorus oxychloride (POCl3, 9 mL) to the flask.
-
Stir the reaction mixture at 97 °C for 17 hours.
-
After cooling, slowly pour the reaction mixture into ice water.
-
Heat the aqueous solution at 90 °C for 1 hour to hydrolyze the excess POCl3.
-
Adjust the pH of the solution to 8 with a sodium hydroxide (NaOH) solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.
Note: This intermediate is a key building block for the synthesis of various 4,6-diaminopyrimidine derivatives through nucleophilic substitution at the 6-position.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay such as ADP-Glo™.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87, U251 for glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).[15] Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for analyzing the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt/mTOR or JAK/STAT.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is for evaluating the neuroprotective effects of compounds in a model of ischemic stroke.[9][19]
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., chloral hydrate or isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
-
Reperfusion (optional): For a reperfusion model, withdraw the suture after a defined period of occlusion (e.g., 2 hours).
-
Compound Administration: Administer the test compound (e.g., DAHP, 0.5 g/kg) or vehicle intraperitoneally at a specified time relative to the MCAO procedure (e.g., as a pretreatment).[9]
-
Neurological Assessment: At a designated time post-MCAO (e.g., 24 hours), evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Sacrifice the animals and remove the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Histological and Biochemical Analysis: Process brain tissue for histological staining (e.g., H&E) or biochemical analyses (e.g., Western blotting) as described in previous protocols.
Conclusion
The this compound scaffold and its analogs represent a promising starting point for the discovery of new drugs targeting a variety of diseases. The information and protocols provided in this document are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the exploration and development of novel therapeutics based on this versatile chemical structure. The demonstrated potency and diverse biological activities of these compounds underscore their potential to address unmet medical needs in oncology, inflammation, and neurodegenerative disorders.
References
- 1. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel OLIG2 inhibitor synergizes with temozolomide to suppress glioblastoma | BioWorld [bioworld.com]
- 9. Neuroprotective effects of DAHP and Triptolide in focal cerebral ischemia via apoptosis inhibition and PI3K/Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAP30 promotes apoptosis of U251 and U87 cells by suppressing the LGR5 and Wnt/β-catenin signaling pathway, and enhancing Smac expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of daidzein on focal cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthesized 4,6-Diamino-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthesized 4,6-Diamino-2-hydroxypyrimidine, a crucial intermediate in the synthesis of various pharmaceutical compounds. The described techniques are designed to remove unreacted starting materials, by-products, and other impurities commonly encountered during its synthesis.
Introduction
This compound is a heterocyclic compound whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities can lead to side reactions, lower yields, and compromise the safety and efficacy of the final drug product. The purification strategies outlined below are designed to yield high-purity this compound suitable for drug development and other research applications.
Common Impurities
The synthesis of this compound typically involves the condensation of a guanidine salt with a malonic acid derivative. Potential impurities can include:
-
Unreacted Starting Materials: Guanidine salts (e.g., guanidine hydrochloride, guanidine nitrate), malonic acid esters (e.g., diethyl malonate, dimethyl malonate), or cyanoacetic acid esters.
-
By-products of Cyclization: Incompletely cyclized intermediates or products from side reactions.
-
Degradation Products: The pyrimidine ring can be susceptible to degradation under harsh reaction or work-up conditions.
-
Colored Impurities: Often arise from complex side reactions and can be challenging to remove.
Purification Techniques
The choice of purification technique depends on the impurity profile of the crude product and the desired final purity. The most common and effective methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is a robust and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
General Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point. Based on the polar nature of the target compound, suitable solvents to screen include:
-
Water
-
Ethanol
-
Methanol
-
Acetic Acid (for forming salts which can then be recrystallized)
-
Mixtures of the above with anti-solvents like ethyl acetate or diethyl ether.
-
-
Dissolution: In an appropriately sized flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Gradually add more hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Table 1: Recrystallization Solvent Screening
| Solvent System | Expected Solubility Profile | Notes |
| Water | Sparingly soluble at room temperature, more soluble when hot. | A good starting point for this polar compound. |
| Ethanol/Water | Varying the ratio can fine-tune the solubility. | May provide better impurity discrimination than water alone. |
| Methanol | Similar to ethanol but may have different solubility characteristics. | Worth screening in parallel with ethanol. |
| Acetic Acid | Dissolves the basic amine groups to form a salt. | The acetate salt may have better crystallization properties. |
| DMF/Anti-solvent | Dissolve in a minimum of hot DMF and add an anti-solvent (e.g., water, ethyl acetate) until turbidity appears, then cool. | Useful for compounds with limited solubility in common solvents.[1][2] |
Column Chromatography
For achieving very high purity or for separating impurities with similar solubility profiles, column chromatography is the method of choice. Given the polar nature of this compound, normal-phase or reversed-phase chromatography can be employed.
General Protocol for Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice for normal-phase chromatography of polar compounds.
-
Mobile Phase Selection: A solvent system that provides a good separation of the target compound from its impurities on a Thin Layer Chromatography (TLC) plate should be chosen. A typical starting point would be a mixture of a relatively non-polar solvent and a polar solvent. For this compound, consider solvent systems such as:
-
Dichloromethane : Methanol (e.g., starting with 98:2 and gradually increasing the methanol content)
-
Ethyl Acetate : Methanol
-
Chloroform : Methanol
-
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the selected mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 2: Comparison of Purification Techniques
| Technique | Purity Achievable | Throughput | Complexity | Key Considerations |
| Recrystallization | Good to High | High | Low | Dependent on finding a suitable solvent system. May not remove impurities with similar solubility. |
| Column Chromatography | Very High | Low to Medium | High | Requires optimization of stationary and mobile phases. More time-consuming and uses larger volumes of solvent. |
| Acid-Base Extraction | Moderate | High | Medium | Can be effective for removing non-basic or non-acidic impurities. The product is isolated by precipitation after pH adjustment. |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.
General HPLC Method Parameters:
-
Column: A C18 reversed-phase column is typically suitable for the analysis of polar pyrimidine derivatives.[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[3]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (typically around 254 nm or 280 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Column Chromatography.
Conclusion
The purification of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent chemical transformations. The choice between recrystallization and column chromatography will depend on the specific impurity profile and the desired scale of operation. For industrial applications, an optimized recrystallization protocol is often preferred due to its simplicity and scalability. For laboratory-scale synthesis requiring very high purity, column chromatography is an invaluable tool. In all cases, the final purity should be confirmed by a reliable analytical method such as HPLC.
References
Application Notes and Protocols for the Use of 4,6-Diamino-2-hydroxypyrimidine in Anti-Tubercular Drug Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the urgent development of novel anti-tubercular agents with new mechanisms of action. The folic acid biosynthesis pathway is an attractive target for the development of such agents, as it is essential for the synthesis of nucleic acids and certain amino acids in Mtb, yet mammals acquire folates through their diet.
4,6-Diamino-2-hydroxypyrimidine, which exists in tautomeric equilibrium with 2,4-diamino-6-hydroxypyrimidine, serves as a crucial scaffold for the synthesis of a novel class of anti-tubercular compounds. These diaminopyrimidine derivatives primarily act as inhibitors of key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS). This document provides detailed application notes and experimental protocols for the utilization of this scaffold in anti-tubercular drug research, from initial synthesis to in vivo efficacy studies.
Mechanism of Action: Targeting the Folate Pathway
The primary mechanism of action for this compound-based anti-tubercular drugs is the inhibition of the folate biosynthesis pathway in Mycobacterium tuberculosis. This pathway is critical for the de novo synthesis of purines, thymidine, and certain amino acids, which are essential for DNA replication and bacterial survival. By targeting enzymes in this pathway that are either absent in humans or structurally distinct, these compounds can achieve selective toxicity against Mtb.
The two primary enzymatic targets for diaminopyrimidine derivatives are:
-
Dihydropteroate Synthase (DHPS): This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. Diaminopyrimidine-based compounds can act as competitive inhibitors of PABA.
-
Dihydrofolate Reductase (DHFR): DHFR is responsible for the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a vital cofactor in one-carbon transfer reactions. Inhibition of DHFR leads to a depletion of the THF pool, thereby halting DNA synthesis and leading to bacterial cell death.[1][2]
The selective inhibition of mycobacterial DHFR over human DHFR is a key objective in the design of these compounds.[1][2]
Data Presentation: In Vitro Activity of Diaminopyrimidine Derivatives
The following table summarizes the in vitro anti-tubercular activity and cytotoxicity of a series of 2,4-diamino-6-substituted pyrimidine derivatives synthesized from a 2,4-diamino-6-chloropyrimidine intermediate. The data is extracted from a study by Ouyang et al. (2017).[2]
| Compound ID | R Group (Substitution at position 6) | MIC (µg/mL) against Mtb H37Ra | IC50 (µM) against Vero Cells | Selectivity Index (SI = IC50/MIC) |
| 16h | 2-(Thiazol-2-yl)ethoxy | 25 | >100 | >4 |
| 16i | 2-(4-Methylthiazol-5-yl)ethoxy | 12.5 | >100 | >8 |
| 16j | 2-(4-(Trifluoromethyl)thiazol-5-yl)ethoxy | 12.5 | >100 | >8 |
| 16k | 2-(4-Phenylthiazol-5-yl)ethoxy | 12.5 | >100 | >8 |
| 16l | 2-(4-(4-Chlorophenyl)thiazol-5-yl)ethoxy | 6.25 | 50.22 | ~8 |
Note: The MIC values were determined using the Microplate Alamar Blue Assay (MABA). The IC50 values were determined using the MTT assay.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (Key Intermediate)
This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine, a crucial step in preparing the scaffold for further derivatization.
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure: [3]
-
To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Carefully add phosphorus oxychloride (9 mL) to the flask.
-
Heat the reaction mixture to 97 °C and stir for 17 hours.
-
After the reaction is complete, cool the mixture and slowly pour it into ice water with vigorous stirring to quench the excess POCl₃.
-
Heat the resulting aqueous solution to 90 °C and stir for 1 hour to ensure complete hydrolysis.
-
Cool the solution and adjust the pH to 8 using a NaOH solution.
-
Extract the aqueous solution with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain 2,4-diamino-6-chloropyrimidine as a white solid.
Protocol 2: In Vitro Anti-Tubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv or H37Ra)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO vehicle)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of Mtb adjusted to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted Mtb inoculum to each well containing the test compound, positive control, and negative control.
-
Seal the plates and incubate at 37 °C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 3: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of Mtb DHFR.
Materials:
-
Purified recombinant Mtb DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, DHF, and NADPH.
-
Add the test compound at various concentrations to the wells. Include a positive control (e.g., methotrexate) and a negative control (DMSO).
-
Initiate the reaction by adding the Mtb DHFR enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol details the MTT assay to assess the cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., Vero cells).
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
Procedure: [2]
-
Seed the Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol 5: In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol provides a general framework for evaluating the in vivo efficacy of promising anti-tubercular compounds in a mouse model. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.
Materials:
-
BALB/c or C57BL/6 mice
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Aerosol infection chamber
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anti-TB drugs for positive control (e.g., isoniazid, rifampicin)
-
7H11 agar plates
Procedure:
-
Infect mice with a low-dose aerosol of Mtb to establish a chronic lung infection.
-
Allow the infection to establish for a period of 2-4 weeks.
-
Randomly assign mice to treatment groups: vehicle control, positive control, and test compound at various doses.
-
Administer the treatments daily or as determined by pharmacokinetic studies, typically via oral gavage.
-
Treat the mice for a period of 4-8 weeks.
-
At the end of the treatment period, humanely euthanize the mice and aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline or PBS.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37 °C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in the organs.
-
Compare the CFU counts in the treated groups to the vehicle control group to assess the efficacy of the test compound.
Visualizations
Caption: Targeted enzymes in the Mtb folate biosynthesis pathway.
Caption: Workflow for developing diaminopyrimidine-based anti-TB drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,6-Diamino-2-hydroxypyrimidine as a Fluorescent Probe for Cu²⁺ Detection
Introduction
Copper is an essential trace element in biological systems, playing a crucial role in various enzymatic reactions. However, an imbalance in copper ion (Cu²⁺) concentration can lead to oxidative stress and is associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Consequently, the development of sensitive and selective methods for the detection of Cu²⁺ is of significant importance in environmental monitoring, clinical diagnosis, and drug development. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging in living cells.
While specific studies on 4,6-diamino-2-hydroxypyrimidine as a direct fluorescent probe for Cu²⁺ are not extensively documented in publicly available literature, research on its isomer, 2,4-diamino-6-hydroxypyrimidine, provides a strong basis for its potential application. Diaminopyrimidine derivatives have been shown to act as effective colorimetric and fluorescent chemosensors for Cu²⁺. These sensors typically operate via a fluorescence quenching mechanism upon selective binding of Cu²⁺ ions. The interaction between the diaminopyrimidine moiety and Cu²⁺ often involves the formation of a coordination complex, leading to a detectable change in the photophysical properties of the molecule.
This document provides detailed application notes and protocols based on the established methodologies for diaminopyrimidine-based Cu²⁺ sensors, offering a framework for researchers to explore the potential of this compound in this application.
Quantitative Data Summary
The following table summarizes the performance metrics of a chemosensor based on a 2,4-diamino-6-hydroxypyrimidine derivative (DAPCS), which serves as a reference for the potential application of its this compound isomer.
| Parameter | Value | Reference |
| Detection Method | Colorimetric and Fluorescence Quenching | [1] |
| Stoichiometry (Probe:Cu²⁺) | 1:1 | [1] |
| Colorimetric Detection Limit | 3.19 µM | [1] |
| Fluorescent Detection Limit | 0.014 µM | [1] |
| Optimal pH Range | 9-11 | [1] |
| Solvent System | DMSO-H₂O | [1] |
| Wavelength (Absorption Shift) | 429 nm to 449 nm | [1] |
| Wavelength (Fluorescence) | 501 nm | [1] |
Signaling Pathway
The proposed signaling mechanism for the detection of Cu²⁺ by a diaminopyrimidine-based probe involves the formation of a coordination complex. The nitrogen atoms of the pyrimidine ring and the amino groups act as binding sites for the Cu²⁺ ion. This binding event perturbs the electronic state of the fluorophore, leading to a non-radiative decay of the excited state and subsequent quenching of the fluorescence emission.
Caption: Proposed signaling pathway for Cu²⁺ detection.
Experimental Protocols
The following protocols are adapted from methodologies used for similar diaminopyrimidine-based fluorescent probes and can be applied to investigate this compound.
Protocol 1: Preparation of Stock Solutions
-
Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in an appropriate solvent such as dimethyl sulfoxide (DMSO) or a mixture of DMSO and water. Store the solution in the dark at 4°C.
-
Copper(II) Stock Solution: Prepare a stock solution of a copper salt (e.g., CuSO₄ or CuCl₂, 10 mM) in deionized water.
-
Metal Ion Stock Solutions: For selectivity studies, prepare stock solutions (e.g., 10 mM) of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺) in deionized water.
Protocol 2: Fluorescence Spectroscopic Titration for Cu²⁺ Detection
This protocol determines the fluorescence response of the probe to varying concentrations of Cu²⁺.
-
Prepare a series of vials containing a fixed concentration of the this compound probe (e.g., 10 µM) in a buffered aqueous solution (e.g., PBS, pH 7.4) or a DMSO-water mixture.
-
Add increasing concentrations of Cu²⁺ (e.g., 0 to 50 µM) to the vials.
-
Incubate the solutions at room temperature for a sufficient time (e.g., 10-30 minutes) to allow for complex formation.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration.
Protocol 3: Determination of the Limit of Detection (LOD)
The LOD can be calculated from the fluorescence titration data using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (the fluorescence intensity of the probe in the absence of Cu²⁺).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low Cu²⁺ concentrations).
-
Perform fluorescence measurements of at least 10 blank samples containing only the probe.
-
Calculate the standard deviation (σ) of these measurements.
-
From the fluorescence titration data, plot the fluorescence intensity against the concentration of Cu²⁺ in the low concentration range to obtain a linear calibration curve.
-
Determine the slope (k) of this linear plot.
-
Calculate the LOD using the formula above.
Protocol 4: Selectivity and Interference Studies
This protocol assesses the specificity of the probe for Cu²⁺ over other metal ions.
-
Prepare a set of solutions, each containing the probe (e.g., 10 µM) and a high concentration (e.g., 100 µM or a 10-fold excess) of a different metal ion.
-
Prepare another set of solutions containing the probe, Cu²⁺ (e.g., 20 µM), and a high concentration of each of the other metal ions to test for interference.
-
Measure the fluorescence intensity of all solutions after incubation.
-
Compare the fluorescence response in the presence of different metal ions to that observed with Cu²⁺.
Protocol 5: Determination of Binding Stoichiometry (Job's Plot)
This method is used to determine the binding ratio between the probe and Cu²⁺.
-
Prepare a series of solutions where the total molar concentration of the probe and Cu²⁺ is kept constant (e.g., 20 µM), but the mole fraction of Cu²⁺ ([Cu²⁺] / ([Probe] + [Cu²⁺])) is varied from 0 to 1.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF = F₀ - F, where F₀ is the fluorescence of the probe alone) against the mole fraction of Cu²⁺.
-
The mole fraction at which the maximum change in fluorescence is observed indicates the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating a new fluorescent probe for metal ion detection.
Caption: Experimental workflow for probe evaluation.
References
Application Notes and Protocols for the Functionalization of 4,6-Diamino-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemical functionalization of 4,6-diamino-2-hydroxypyrimidine, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocols and data presented herein are compiled from peer-reviewed literature and established synthetic methodologies, offering a valuable resource for researchers engaged in the synthesis of novel pyrimidine derivatives.
Introduction
This compound and its derivatives are key building blocks in the synthesis of a wide range of biologically active compounds. The presence of multiple reactive sites—two amino groups, a hydroxyl group, and an activated C5 position—allows for diverse structural modifications, making this scaffold a privileged starting point for the development of novel therapeutics. This guide details several key functionalization strategies, including substitution at the C2, C5, and C6 positions, as well as direct modification of the exocyclic amino groups.
Functionalization Strategies
The functionalization of this compound can be approached through several key pathways, each enabling the introduction of different substituents and pharmacophoric features. The primary strategies covered in these notes are:
-
Chlorination of the C2-Hydroxyl Group: Conversion of the hydroxyl group to a chlorine atom provides a versatile intermediate for subsequent nucleophilic substitution and cross-coupling reactions.
-
C5-Functionalization via Nitrosation and Reduction: Introduction of an amino group at the C5 position is a common strategy to access 2,4,5-triaminopyrimidine derivatives, which are precursors to purines and other important heterocyclic systems.
-
N-Acylation of Amino Groups: Direct acylation of the exocyclic amino groups allows for the introduction of amide functionalities, which can modulate the compound's physicochemical properties and biological activity.
-
N-Alkylation of Amino Groups: The introduction of alkyl substituents on the amino groups can be achieved through various methods, offering another avenue for structural diversification.
-
Suzuki-Miyaura Cross-Coupling at the C6-Position: Following chlorination of the hydroxyl group, palladium-catalyzed cross-coupling reactions enable the formation of a carbon-carbon bond, linking aryl or heteroaryl moieties to the pyrimidine core.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol describes the conversion of the C2-hydroxyl group to a chlorine atom using phosphorus oxychloride. This chlorinated intermediate is a key precursor for subsequent nucleophilic substitution and cross-coupling reactions.
Reaction Scheme:
Caption: Chlorination of this compound.
Procedure:
-
To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride (POCl₃).
-
Stir the mixture at 97 °C for 17 hours.
-
Slowly add the reaction solution to ice water.
-
Stir the resulting mixture at 90 °C for 1 hour to hydrolyze the remaining POCl₃.
-
Adjust the pH of the solution to 8 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.[1]
Quantitative Data:
| Product | Yield | Melting Point |
| 2,4-Diamino-6-chloropyrimidine | 85% | 200.2–200.4 °C |
Spectroscopic Data:
-
¹H-NMR (DMSO-d₆): δ 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (s, 1H, Ar-H).[1]
-
IR (KBr, cm⁻¹): 3449 (N-H), 3327 (N-H), 1642 (C=N), 1581 (C=C), 1551 (C=C), 795 (C-Cl).[1]
-
MS (ES-MS): m/z 145.0 (M+H)⁺.[1]
Protocol 2: C5-Nitrosation and Reduction to 2,4,5-Triamino-6-hydroxypyrimidine
This two-step protocol details the introduction of an amino group at the C5 position.
Workflow Diagram:
Caption: Workflow for the synthesis of 2,4,5-triamino-6-hydroxypyrimidine.
Part A: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Procedure:
-
In a 3 L beaker, suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of water.
-
Add a solution of 34 g of sodium nitrite (NaNO₂) in 100 mL of distilled water to the beaker.
-
While stirring, add 40 mL of glacial acetic acid dropwise. The solution will turn red.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the precipitate, wash with distilled water and ethanol, and dry to obtain the product.
Quantitative Data:
| Product | Yield |
| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | 80% |
Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3200, 1700, 1625, 1310, 1260, 1150, 790, 690, 535, 410.
Part B: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate
Procedure:
-
To a beaker containing 440 mL of hot (80 °C) distilled water, add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
-
Place the beaker in a 90 °C water bath and stir the suspension for at least 1 hour.
-
Add 46 mL of a 20% sodium hydroxide solution to increase solubility.
-
Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals.
-
Maintain the temperature at 80 °C after the addition is complete to ensure full reduction.
-
Boil the mixture and filter it while hot.
-
Cool the supernatant, filter the precipitate, and wash with cold water.
-
Add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water to the precipitate and its solution.
-
Heat the mixture in a boiling water bath for 90 minutes.
-
Wash the resulting precipitate of 2,4,5-triamino-6-hydroxypyrimidine sulfate with distilled water and ethanol, then dry at 80 °C.
Protocol 3: N-Acylation of Amino Groups with Acetic Anhydride (General Protocol)
While a specific protocol for the direct N-acylation of this compound is not extensively detailed in the searched literature, the following general procedure for the acetylation of amines can be adapted and optimized.
Reaction Scheme:
Caption: General scheme for N-acylation.
Procedure:
-
Dissolve the starting material (1.0 equivalent) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per amino group) to the solution.
-
Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.[2]
Note: The reactivity of the two amino groups may differ, and the reaction may yield a mixture of mono- and di-acetylated products. Optimization of the stoichiometry of acetic anhydride and reaction time will be necessary to achieve the desired product selectively.
Protocol 4: N-Alkylation of Amino Groups with Alkyl Halides (General Protocol)
Reaction Scheme:
Caption: General scheme for N-alkylation.
Procedure:
-
Suspend the amine (1.0 equivalent) and a base (e.g., K₂CO₃, 2.0-3.0 equivalents) in a suitable solvent (e.g., DMF, acetonitrile).
-
Add the alkyl halide (1.0-1.2 equivalents per desired alkylation) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
If DMF was used, dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF. If acetonitrile was used, concentrate the filtrate under reduced pressure.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Note: This method may lead to a mixture of mono-, di-, and poly-alkylated products, as well as O-alkylation. Careful control of stoichiometry and reaction conditions is crucial for selectivity.
Protocol 5: Suzuki-Miyaura Cross-Coupling of 2,4-Diamino-6-chloropyrimidine
This protocol describes the palladium-catalyzed cross-coupling of the chlorinated intermediate with an arylboronic acid.
Workflow Diagram:
References
Application Notes and Protocols for 2,4-Diamino-6-hydroxypyrimidine
Chemical Identifier: 2,4-Diamino-6-hydroxypyrimidine CAS Number: 56-06-4 Synonyms: 2,6-Diamino-4-pyrimidinol, DAHP, 2-Aminoisocytosine
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
These notes provide detailed procedures for the safe handling and storage of 2,4-Diamino-6-hydroxypyrimidine, a selective inhibitor of GTP cyclohydrolase I, for use by researchers, scientists, and drug development professionals.
Safety and Handling Precautions
2,4-Diamino-6-hydroxypyrimidine may cause skin, eye, and respiratory irritation.[1][2] It is essential to handle this compound in accordance with good industrial hygiene and safety practices.[1]
1.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] If dust is generated, a NIOSH-approved respirator with a particle filter should be used.[2]
1.2 Engineering Controls
-
Work in a well-ventilated area.[1][2] Use only outdoors or in a well-ventilated area.[1] Facilities storing or utilizing this material should be equipped with an eyewash fountain.[3]
1.3 General Hygiene Measures
-
Remove and wash contaminated clothing before reuse.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke when using this product.
-
Minimize dust generation and accumulation.[2]
Storage Procedures
Proper storage of 2,4-Diamino-6-hydroxypyrimidine is crucial to maintain its stability and integrity.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Incompatible Materials: Avoid strong oxidizing agents.
-
Long-term Storage: For long-term storage, keep in a cool, dry place.[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | TCI AMERICA |
| Molecular Formula | C4H6N4O | Santa Cruz Biotechnology |
| Molecular Weight | 126.12 g/mol | Santa Cruz Biotechnology |
| Melting Point | Undetermined | Cayman Chemical |
| Boiling Point | Undetermined | Cayman Chemical |
| Solubility | DMSO: SolubleWater: Slightly soluble | MedChemExpress |
| Purity | ≥95% | Santa Cruz Biotechnology |
Experimental Protocols
4.1 Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Cleanup:
-
Disposal: Dispose of the waste material in accordance with local, regional, and national regulations.
4.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][2]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
-
Ingestion: If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2]
4.3 Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with all applicable regulations.[1]
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4,6-Diamino-2-hydroxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4,6-Diamino-2-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the condensation reaction of guanidine or a guanidine salt (such as guanidine hydrochloride or guanidine nitrate) with a malonic acid derivative, typically diethyl malonate or a similar ester. This reaction is usually carried out in the presence of a strong base like sodium ethoxide or sodium methoxide in an alcoholic solvent.
Q2: What are the critical parameters to control for maximizing the yield?
A2: To achieve a high yield, it is crucial to control several parameters:
-
Purity of Reactants: Impurities in the starting materials can lead to side reactions and lower the yield.
-
Stoichiometry: The molar ratio of the reactants, particularly the base to the guanidine salt and the malonic ester, is critical.
-
Reaction Temperature: The temperature needs to be carefully controlled during the reaction, as higher temperatures can sometimes lead to the formation of byproducts.
-
Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
-
pH Control during Workup: The pH of the reaction mixture during the precipitation of the product is crucial for maximizing recovery and purity.
Q3: What are the common side products in this synthesis?
A3: Potential side products can arise from incomplete reaction, self-condensation of the malonic ester, or alternative reaction pathways of guanidine. Unreacted starting materials are also common impurities. In some cases, undesired pyrimidine isomers may form.
Q4: How can I purify the final product?
A4: The most common method for purification is recrystallization. The crude product is typically dissolved in a hot solvent, such as water or an ethanol/water mixture, and then allowed to cool slowly to form crystals. Washing the filtered product with appropriate solvents helps remove residual impurities. For certain impurities, treatment with activated carbon during recrystallization can be effective.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor by TLC. - Ensure the reaction temperature is optimal. |
| Suboptimal pH during product precipitation. | - Carefully adjust the pH of the solution to the optimal range for precipitation (often slightly acidic to neutral). | |
| Loss of product during workup and purification. | - Minimize the number of transfer steps. - Ensure the crystallization solvent is appropriate to avoid significant product loss in the mother liquor. | |
| Product is impure (discolored, broad melting point) | Presence of unreacted starting materials. | - Ensure the reaction goes to completion. - Wash the crude product with a solvent that dissolves the starting materials but not the product. |
| Formation of side products. | - Optimize reaction temperature and time. - Recrystallize the product, possibly using a different solvent system. | |
| No precipitation of product upon acidification | The product is too soluble in the chosen solvent system. | - Concentrate the solution to reduce the volume of the solvent. - Add a co-solvent in which the product is less soluble. |
| Incorrect pH for precipitation. | - Verify the pH of the solution with a calibrated pH meter and adjust as necessary. |
Experimental Protocols
Protocol 1: Synthesis from Guanidine Hydrochloride and Diethyl Malonate
This protocol is a standard procedure for the synthesis of 2-amino-4,6-dihydroxypyrimidines, adapted for this compound.
Materials:
-
Guanidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide solution in ethanol
-
Anhydrous ethanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add guanidine hydrochloride and stir the mixture.
-
Add diethyl malonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the resulting solid in hot water.
-
Acidify the solution with glacial acetic acid to the optimal pH for precipitation.
-
Cool the solution to induce crystallization.
-
Filter the precipitated product, wash with cold water and then ethanol, and dry under vacuum.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Guanidine Source | Guanidine HCl | Guanidine Nitrate | Guanidine HCl |
| Malonic Ester | Diethyl Malonate | Diethyl Malonate | Dimethyl Malonate |
| Base | Sodium Ethoxide | Sodium Methoxide | Sodium Methoxide |
| Solvent | Ethanol | Methanol | Methanol |
| Reaction Temp (°C) | Reflux (approx. 78) | Reflux (approx. 65) | 50 |
| Reaction Time (h) | 2 - 4 | 4 | 6 |
| Reported Yield (%) | 80 - 85 | 95 | 75 |
Note: The yields are based on syntheses of structurally similar amino-hydroxypyrimidines and may vary for this compound.
Visualizations
Technical Support Center: Synthesis of 4,6-Diamino-2-hydroxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Diamino-2-hydroxypyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions, purity of starting materials, and the presence of side reactions. Key areas to investigate include:
-
Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts. Higher temperatures might favor competing reaction pathways. It is crucial to maintain the recommended temperature for the specific protocol being used.[1]
-
Catalyst Activity: If your synthesis involves a catalyst, ensure it is active. Reusable catalysts may require regeneration. For acid catalysts, verify that the concentration is appropriate.[1]
-
Purity of Reactants: The purity of starting materials such as malononitrile and urea is critical. Impurities can lead to the formation of undesired side products, consuming the reactants and lowering the yield of the target molecule.
-
Anhydrous Conditions: For reactions sensitive to moisture, ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Water can lead to the hydrolysis of intermediates and starting materials.[1]
-
Order of Addition of Reagents: In some cases, the order in which reactants are added can influence the outcome. For instance, adding urea last may help minimize its decomposition at higher temperatures.[1]
Q2: I am observing the formation of an unexpected byproduct. What could it be and how can I minimize it?
The formation of byproducts is a common issue. Depending on the synthetic route, you may encounter different side reactions.
-
Self-condensation of Starting Materials: 1,3-dicarbonyl compounds, if used, can undergo self-condensation.
-
Hydrolysis: Hydrolysis of amidine starting materials or key intermediates can occur if the reaction is not carried out under anhydrous conditions.[1]
-
Hantzsch-type Dihydropyridine Formation: In reactions involving a β-ketoester, an aldehyde, and urea (or an ammonia source), the formation of a Hantzsch-type 1,4-dihydropyridine can compete with the desired pyrimidine synthesis, especially at higher temperatures.[1] To mitigate this, running the reaction at a lower temperature is advisable.[1]
Q3: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin Layer Chromatography (TLC): TLC is a simple and effective method to monitor the consumption of starting materials and the formation of the product. A suitable eluent system, such as hexane:ethyl acetate (7:3), can be used.[1]
-
Reaction Completeness Test: To confirm the reaction is complete, a small portion of the final product can be filtered. To the filtrate, add a few milliliters of hydrochloric acid followed by a few granules of sodium nitrite. If no red coloration appears, the reaction is complete.[2]
Q4: What is the best way to purify the final product?
Purification is essential to obtain this compound of high purity.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the pure compound.[1]
-
Washing: Filtering the solid product and washing it with a cold solvent, like cold ethanol, can help remove impurities.[1]
Quantitative Data Summary
| Parameter | Value | Synthesis Route | Reference |
| Yield | 80-82% | Guanidine hydrochloride and ethyl cyanoacetate with sodium ethoxide | [3][4] |
| Yield | 95% | Guanidine nitrate and methyl cyanoacetate with sodium methoxide | [4] |
| Reaction Time | 2 hours (reflux) | Guanidine hydrochloride and ethyl cyanoacetate with sodium ethoxide | [3][4] |
| Reaction Time | 4 hours (reflux) | Guanidine nitrate and methyl cyanoacetate with sodium methoxide | [4] |
| Reaction Temperature | 60°C | General pyrimidine synthesis from 1,3-dicarbonyls and amidines | [1] |
| Reaction Temperature | 70°C | Dimethyl malonate and formamide in sodium methoxide-methanol | [5] |
Experimental Protocols
Protocol 1: Synthesis from Guanidine Hydrochloride and Ethyl Cyanoacetate [3][4]
-
Prepare a solution of sodium ethoxide by dissolving 23 g (1 g atom) of sodium in 250 ml of anhydrous ethanol in a 1-L round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube.
-
After the sodium has completely dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.
-
In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration.
-
To the second solution, add 97 g (1.02 moles) of guanidine hydrochloride.
-
Filter the resulting sodium chloride precipitate and add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness at atmospheric pressure.
-
Dissolve the solid product in 325 ml of boiling water and acidify with 67 ml of glacial acetic acid.
-
Cool the solution to allow the product to crystallize.
-
Collect the yellow needles by filtration. Expected yield: 101–103 g (80–82%).
Protocol 2: Synthesis from Guanidine Nitrate and Methyl Cyanoacetate [4]
-
In a four-necked flask, add 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide.
-
Heat and stir the mixture for 1 hour.
-
In the reflux state, add methyl cyanoacetate dropwise.
-
After the addition is complete, continue refluxing for 4 hours.
-
Distill off the methanol under reduced pressure.
-
Add 800 ml of water to the residue and adjust the pH to 9 with hydrochloric acid.
-
Further adjust the pH to 7 with 50% acetic acid.
-
Cool the solution to 5-10°C.
-
Filter the precipitate, wash with water, and dry to obtain the product. Expected yield: 120 g (95%).
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4,6-Diamino-2-hydroxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 4,6-Diamino-2-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound often originate from the starting materials and side reactions during its synthesis. These can include:
-
Unreacted Starting Materials: Guanidine salts (e.g., guanidine hydrochloride or nitrate) and ethyl cyanoacetate are common starting materials that may be present in the crude product.[1][2]
-
Side Products: The synthesis may lead to the formation of related pyrimidine structures or oligomeric materials. For instance, in syntheses involving a nitrosation step, residual 2,4-diamino-5-nitroso-6-hydroxypyrimidine can be a colored impurity.[3]
-
Inorganic Salts: Salts such as sodium chloride or sodium acetate can be formed during the reaction and workup steps.[2]
-
Colored Impurities: The crude product is often described as yellow or off-white, indicating the presence of colored impurities, which can be byproducts of the synthesis.[1][2]
Q2: What is the general approach to purifying crude this compound?
A2: A general approach to purifying crude this compound involves a multi-step process that can be adapted based on the nature and quantity of the impurities. The typical workflow includes:
-
Initial Assessment: Analyze the crude product using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the number and nature of impurities.
-
Recrystallization: This is often the most effective and common first step for removing the bulk of impurities.
-
Acid-Base Extraction/Wash: This technique can be employed to remove acidic or basic impurities.
-
Chromatography: For challenging purifications or to achieve very high purity, column chromatography (either normal-phase or reversed-phase) can be used.
-
Final Purity Analysis: After purification, the purity of the final product should be assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not crystallize from the solution upon cooling.
-
Possible Cause: The solution may not be saturated, meaning too much solvent was used.
-
Solution:
-
Gently heat the solution to evaporate some of the solvent.
-
Once a small amount of solid begins to precipitate or the solution becomes slightly turbid, allow it to cool slowly.
-
If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Adding a "seed crystal" of pure this compound can also induce crystallization.[4]
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the concentration of the solute is too high.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool very slowly. Insulating the flask can help.
-
Consider using a different solvent or a co-solvent system.[5]
-
Issue 3: The recrystallized product is still colored.
-
Possible Cause: The colored impurity has similar solubility to the desired compound.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the product.
-
Perform a second recrystallization.
-
Consider a different purification technique, such as column chromatography.
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities on a silica gel column.
-
Possible Cause: this compound is a polar compound and may adhere strongly to the silica gel, leading to tailing and poor separation.
-
Solution:
-
Use a more polar eluent system. A mixture of dichloromethane/methanol or ethyl acetate/methanol is often a good starting point.
-
Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing caused by the interaction of the basic amino groups with the acidic silica gel.
-
Consider using a different stationary phase, such as alumina or a bonded phase like diol or amino-propyl silica.
-
Issue 2: The compound is not retained on a C18 reversed-phase column.
-
Possible Cause: The compound is too polar for the non-polar stationary phase and elutes with the solvent front.
-
Solution:
-
Use a highly aqueous mobile phase (e.g., 95-100% water with a buffer).
-
Employ an ion-pairing reagent in the mobile phase. For the basic this compound, an anionic ion-pairing reagent like an alkyl sulfonate can be used.
-
Consider using a more polar reversed-phase column, such as a C18 column with polar end-capping or a phenyl-hexyl column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode well-suited for highly polar compounds.[6]
-
Experimental Protocols
Protocol 1: Recrystallization from Water/Acetic Acid
This protocol is based on a common workup procedure for the synthesis of this compound.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of deionized water in an Erlenmeyer flask. Heat the suspension to boiling with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Acidification and Crystallization: To the hot filtrate, add glacial acetic acid dropwise until the solution becomes acidic (check with pH paper). The product should start to precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Wash
This protocol is a general procedure for removing acidic or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is sparingly soluble at room temperature but more soluble when heated (e.g., a mixture of dichloromethane and methanol).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. Drain the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product, which can then be further purified by recrystallization.
Protocol 3: Preparative HPLC
This protocol provides a starting point for developing a preparative HPLC method for final polishing of the compound.
-
Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate in water.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 50% B over 30 minutes.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 210 nm or 254 nm).[7]
-
Sample Preparation: Dissolve the partially purified compound in the initial mobile phase composition.
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired product.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The product may then need to be desalted, for example, by another round of reversed-phase chromatography using a volatile buffer system (e.g., ammonium acetate) or by recrystallization.
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Common Solvents
| Solvent | This compound Solubility | Notes |
| Water | Sparingly soluble at room temperature, more soluble in hot water. | A common solvent for recrystallization.[2] |
| Ethanol | Sparingly soluble. | Can be used in a mixed solvent system. |
| Methanol | Soluble. | A potential recrystallization solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble. | Useful for preparing samples for analysis. |
| Dimethylformamide (DMF) | Soluble. | Useful for preparing samples for analysis. |
| Acetone | Sparingly soluble. | |
| Ethyl Acetate | Sparingly soluble. | |
| Dichloromethane | Insoluble. | |
| Hexane | Insoluble. |
Table 2: Typical HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition | Reference |
| Column | YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm) or equivalent hydrophilic C18 | [7] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate in Water | [7] |
| Mobile Phase B | Methanol | [7] |
| Gradient | 10% B for 1.8 min, then to 50% B in 8.5 min, hold for 2.5 min, then return to 10% B | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Column Temperature | 45 °C | [7] |
| Detection Wavelength | 210 nm and 200 nm | [7] |
| Injection Volume | 1 µL | [7] |
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common issues encountered during the recrystallization of this compound.
References
- 1. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. benchchem.com [benchchem.com]
- 7. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
Common side reactions in 4,6-Diamino-2-hydroxypyrimidine synthesis and how to avoid them
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,6-diamino-2-hydroxypyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common laboratory-scale synthesis is a condensation reaction between a guanidine salt (such as guanidine hydrochloride or nitrate) and an active methylene compound like ethyl cyanoacetate or diethyl malonate. The reaction is typically carried out in an anhydrous alcohol (e.g., ethanol) with a strong base, such as sodium ethoxide.
Q2: My reaction mixture has a dark brown or yellow color. Is this normal, and how can I remove the color?
The appearance of a yellow to light brown color in the crude product is a common observation.[1] This is often due to the presence of minor, highly conjugated side products or oligomeric materials. The color can typically be removed by treating the aqueous solution of the product with activated carbon before precipitation, or by recrystallization of the final product.
Q3: After the reaction, I acidified the mixture, but no precipitate formed. What could be the reason?
Failure to precipitate the product is a common issue and can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion, resulting in a low concentration of the product.
-
Incorrect pH: The precipitation of this compound is pH-sensitive. Ensure the pH is carefully adjusted to the optimal range (typically around pH 7-8) with an acid like acetic acid or hydrochloric acid.[2][3]
-
Excessive water: If a very large volume of water was used to dissolve the crude product, the final concentration of the product might be below its solubility limit, even after pH adjustment.
-
Formation of soluble side products: Side reactions may have consumed the starting materials, leading to the formation of products that are soluble in the aqueous medium at the target pH.
Q4: Can I use a different base instead of sodium ethoxide?
While sodium ethoxide in ethanol is the most commonly cited base-solvent system, other strong bases like sodium methoxide in methanol can also be used.[4] The key is to use a strong alkoxide base in its corresponding anhydrous alcohol to avoid transesterification side reactions with the ethyl cyanoacetate. The use of alkali or alkali earth hydroxides has also been reported.[5]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Moisture in the reaction: Presence of water can lead to the hydrolysis of guanidine to urea. 2. Incorrect stoichiometry: Molar ratios of reactants and base are critical. 3. Suboptimal reaction time or temperature: The reaction may not have reached completion. 4. Self-condensation of ethyl cyanoacetate: This side reaction consumes the starting material.[6] | 1. Ensure the use of anhydrous ethanol and freshly prepared sodium ethoxide. Protect the reaction from atmospheric moisture with a drying tube. 2. Carefully measure the reactants. A slight excess of guanidine is sometimes used.[5] 3. Ensure the reaction is refluxed for the recommended time (typically 2-4 hours).[4] 4. Add the guanidine solution to the ethyl sodiocyanoacetate solution as described in the standard protocol to minimize self-condensation.[5] |
| Product Fails to Precipitate | 1. Incorrect pH for precipitation: The product is amphoteric and its solubility is pH-dependent. 2. Product concentration is too low. | 1. Carefully adjust the pH with dilute acid (e.g., acetic acid). Check the pH with a calibrated meter. The optimal pH is typically around 7-8.[2][3] 2. If the reaction volume is too large, concentrate the solution under reduced pressure before attempting precipitation. |
| Product is an unknown substance | 1. Major side reaction occurred: Conditions may have favored the formation of a byproduct, such as the dimer of ethyl cyanoacetate.[6] 2. Incorrect starting materials. | 1. Review the reaction conditions, especially the order of addition of reagents and the temperature. Ensure anhydrous conditions. 2. Verify the identity and purity of the starting materials (guanidine salt and ethyl cyanoacetate). |
| Product is highly colored (dark brown/tarry) | 1. Polymerization or degradation: High reaction temperatures for extended periods or the presence of impurities can lead to the formation of polymeric materials. 2. Air oxidation of intermediates. | 1. Avoid prolonged heating. Use purified starting materials. Consider performing the reaction under an inert atmosphere (e.g., nitrogen). 2. After dissolving the crude product in water, treat with activated carbon before acidification to remove colored impurities. Recrystallize the final product. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures.[4][5]
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Glacial acetic acid
-
Deionized water
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium (1 g atom) in anhydrous ethanol (250 ml) in a round-bottomed flask fitted with a reflux condenser and a drying tube.
-
After all the sodium has dissolved, the solution is cooled, and ethyl cyanoacetate (1 mole) is added.
-
A second solution of sodium ethoxide is prepared in the same manner. To this second solution, guanidine hydrochloride (1.02 moles) is added.
-
The sodium chloride precipitate from the second solution is removed by filtration.
-
The clear filtrate containing the free guanidine base is added to the first solution containing the ethyl sodiocyanoacetate.
-
The reaction mixture is heated under reflux for 2-4 hours.
-
After the reflux period, the ethanol is removed by distillation at atmospheric pressure, and then under reduced pressure to obtain a solid residue.
-
The solid residue is dissolved in boiling water (approx. 325 ml).
-
The hot solution is acidified with glacial acetic acid (approx. 67 ml) to a pH of about 7.
-
Upon cooling, the product precipitates as yellow needles.
-
The product is collected by filtration, washed with cold water, and dried.
Visualizations
Main Reaction Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Common Side Reactions
Caption: Potential side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. CN100491377C - One-pot synthesis of guanine - Google Patents [patents.google.com]
- 2. Guanine one-pot synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
Stability issues of 4,6-Diamino-2-hydroxypyrimidine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Diamino-2-hydroxypyrimidine. The information is designed to address common stability and solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A1: Proper handling and storage are crucial for maintaining the integrity of this compound. It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place to minimize degradation. For long-term storage, refrigeration (2-8°C) is advisable. The compound should be protected from moisture and strong oxidizing agents.
Q2: I'm observing precipitation of my this compound solution. What could be the cause?
A2: Precipitation can occur due to several factors:
-
Low Solubility: this compound has limited solubility in many common organic solvents. You may have exceeded its solubility limit.
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature can cause the compound to precipitate out of a saturated solution.
-
pH Changes: The solubility of pyrimidine derivatives can be significantly influenced by the pH of the solution. Changes in pH upon addition of other reagents could lead to precipitation.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound beyond its solubility limit.
Q3: My solution of this compound is changing color. What does this indicate?
A3: A color change in your solution may indicate chemical degradation. Pyrimidine derivatives can be susceptible to oxidation and hydrolysis, which can lead to the formation of colored byproducts. Exposure to light, elevated temperatures, or incompatible substances can accelerate these degradation processes. It is recommended to prepare fresh solutions and store them protected from light.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of pyrimidine derivatives, potential degradation pathways include:
-
Hydrolysis: The amino and hydroxyl groups on the pyrimidine ring can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions. This can lead to the formation of related pyrimidine derivatives with altered substitution patterns.
-
Oxidation: The amino groups are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. This can lead to the formation of various oxidation products.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of degradation products.
Troubleshooting Guides
Issue 1: Poor Solubility
Symptoms:
-
Difficulty dissolving the compound.
-
Formation of a precipitate or suspension.
-
Inconsistent results in biological assays.
Possible Causes:
-
Inappropriate solvent selection.
-
Concentration exceeding the solubility limit.
-
Incorrect pH of the solution.
Troubleshooting Steps:
-
Solvent Selection: Refer to the solubility data table below. Consider using a small amount of a co-solvent like DMSO or DMF to aid dissolution before diluting with an aqueous buffer.
-
pH Adjustment: The solubility of aminopyrimidines can often be increased by adjusting the pH. For this compound, which is basic, acidification of the medium might improve solubility. Perform small-scale trials to find the optimal pH that maintains both solubility and compound integrity.
-
Sonication/Heating: Gentle warming and sonication can help dissolve the compound. However, be cautious as excessive heat can lead to degradation.
-
Fresh Solution Preparation: Prepare solutions fresh before each experiment to avoid issues related to long-term stability in solution.
Summary of Solubility Data (Qualitative)
| Solvent | Solubility | Reference |
| Water | Sparingly Soluble | Inferred from related compounds |
| Ethanol | Poorly Soluble | [1] |
| DMSO | Soluble | Inferred from related compounds |
| DMF | Soluble | Inferred from related compounds |
Note: Quantitative solubility data for this compound is limited. The information provided is based on data for structurally similar compounds and general chemical principles.
Issue 2: Compound Instability in Solution
Symptoms:
-
Changes in solution color over time.
-
Appearance of new peaks in HPLC analysis.
-
Loss of biological activity.
Possible Causes:
-
Hydrolysis due to inappropriate pH.
-
Oxidation from exposure to air.
-
Photodegradation from exposure to light.
-
Thermal degradation from elevated temperatures.
Troubleshooting Steps:
-
pH Control: Buffer your solution to a pH where the compound is most stable. For many amine-containing compounds, a slightly acidic to neutral pH is often preferred. Avoid strongly acidic or alkaline conditions.
-
Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C) to minimize thermal degradation. For long-term storage, consider freezing aliquots at -20°C or -80°C, but be mindful of freeze-thaw cycles which can also affect stability.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to prevent oxidative degradation. The compatibility of the antioxidant with your experimental system must be verified.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific temperature.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Thermostated shaker or water bath
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Syringe filters (0.45 µm)
Methodology:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Place the vial in a thermostated shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Store the compound solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the compound solution to light in a photostability chamber according to ICH guidelines.
-
At each time point, withdraw a sample, neutralize it if necessary, and analyze it by HPLC-PDA.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Experimental workflows for solubility determination and forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
How to increase the solubility of 4,6-Diamino-2-hydroxypyrimidine for experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of 4,6-Diamino-2-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, like many pyrimidine derivatives, exhibits limited aqueous solubility. This is often due to its planar structure and strong crystal lattice energy, which makes it difficult for water molecules to solvate the compound effectively.[1] Its solubility is significantly better in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
Q2: Why is this compound poorly soluble in water?
The low water solubility of pyrimidine derivatives can be attributed to several factors, including high molecular weight and lipophilicity.[1] The symmetrical nature of the pyrimidine ring can contribute to a stable crystalline structure that is resistant to dissolution.[1]
Q3: What are the primary strategies to increase the solubility of this compound for experiments?
There are several effective methods to enhance the solubility of poorly soluble compounds. The most common approaches for a laboratory setting include:
-
pH Adjustment: Modifying the pH of the aqueous solution can significantly increase solubility, especially for compounds with ionizable groups.[1][2][3]
-
Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent first and then diluting with an aqueous medium is a widely used technique.[2][4]
-
Heating: For many compounds, solubility increases with temperature.[1][2][5]
-
Salt Formation: Converting the compound into a salt form can dramatically improve its aqueous solubility and dissolution rate.[2][6][7][8][9]
Q4: How does pH affect the solubility of this compound?
The presence of amino groups makes this compound a weak base. Therefore, its solubility is expected to increase in acidic conditions (lower pH).[1] In an acidic solution, the amino groups become protonated, forming more soluble cationic species.[1][10] Creating a suitable microenvironment pH is a key strategy for improving the solubility of pH-dependent drugs.[11]
Q5: Which co-solvents are recommended, and how should I use them?
Dimethyl Sulfoxide (DMSO) is a very effective and commonly used co-solvent for pyrimidine derivatives.[12][13] Other potential co-solvents include N,N-dimethylformamide (DMF), ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[14][15][16][17] The general method involves dissolving the compound in a minimal amount of the co-solvent to create a concentrated stock solution, which can then be diluted with the aqueous experimental medium.
Q6: Is it safe to heat the compound to increase its solubility?
Yes, heating can be an effective way to increase solubility.[1][2] Many dissolution processes are endothermic, meaning solubility increases as the temperature rises.[5] However, it is crucial to ensure the compound is thermally stable and does not degrade at the temperatures used. It is recommended to heat the solution gently and for the shortest time necessary. A related compound, 2,4-Diamino-6-hydroxypyrimidine, is noted to be completely soluble in hot water.[18]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates after dilution of DMSO stock solution in aqueous buffer. | The final concentration of the compound exceeds its solubility limit in the final solvent mixture. The percentage of DMSO might be too low to maintain solubility. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Try adjusting the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6). |
| Compound does not dissolve even with heating. | The compound may have very low intrinsic solubility in the chosen solvent, or it may be degrading. | 1. Confirm the compound's identity and purity. 2. Switch to a stronger solvent system, such as using a higher concentration of co-solvent. 3. Use sonication in addition to heating to aid dissolution.[19] |
| The pH of the solution changes after adding the compound. | The compound itself is basic and is altering the pH of a poorly buffered solution. | Use a buffer with sufficient capacity to maintain the desired pH after the addition of the compound. |
| Inconsistent results between experiments. | Variability in solution preparation, such as temperature, mixing time, or the age of the stock solution. | Standardize the entire solution preparation protocol. Always use freshly prepared solutions or test the stability of stock solutions over time. Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used.[12] |
Data Presentation
Table 1: Solubility of this compound and Related Isomers
| Compound | Solvent | Solubility | Temperature | Source |
| 2,4-Diamino-6-hydroxypyrimidine | Water | 6 mg/mL | Not Specified | [12] |
| 2,4-Diamino-6-hydroxypyrimidine | Water | 11.5 g/L | 20°C | [20] |
| 2,4-Diamino-6-hydroxypyrimidine | Boiling Water | Completely Soluble | 100°C | [18] |
| 2,4-Diamino-6-hydroxypyrimidine | DMSO | 25 mg/mL (198.22 mM) | Not Specified | [12] |
| 2,4-Diamino-6-hydroxypyrimidine | Ethanol | Insoluble | Not Specified | [12] |
| 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine | DMF, DMSO, Boiling Water | Soluble | Not Specified | [14] |
| 4,6-Dihydroxypyrimidine | Water | 2.5 g/L | 20°C | [21] |
Note: Data for the exact 4,6-diamino-2-hydroxy isomer is limited. Data for the closely related 2,4-diamino-6-hydroxy isomer is provided as a strong proxy.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Objective: To prepare a 20 mg/mL stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[12]
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and pipette
-
-
Procedure:
-
Weigh out 10 mg of this compound powder into a sterile vial.
-
Add 500 µL of fresh, anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, gently warm the vial to 37-40°C for 5-10 minutes.
-
Alternatively, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.[19]
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Increasing Aqueous Solubility via pH Adjustment
-
Objective: To dissolve this compound in an aqueous buffer by lowering the pH.
-
Materials:
-
This compound powder
-
Aqueous buffer (e.g., Phosphate-Citrate buffer)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Add the desired amount of this compound powder to a volume of aqueous buffer.
-
Place the beaker on a stir plate and begin stirring.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add 0.1 M HCl dropwise to the suspension.
-
Observe the dissolution of the solid as the pH decreases. The compound is expected to become more soluble as the solution becomes more acidic.[1]
-
Continue adding acid until the compound is fully dissolved. Record the final pH.
-
Caution: Ensure the final pH is compatible with your experimental design and will not affect the stability or activity of other components.
-
Visualizations
Caption: A workflow diagram for systematically addressing the solubility of this compound.
Caption: A diagram illustrating the primary experimental factors that can be modified to increase solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. longdom.org [longdom.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. catsci.com [catsci.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. 70700-44-6 CAS MSDS (4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. 2,4-Diamino-6-hydroxypyrimidine, 96% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 21. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]
Addressing poor results in assays using 4,6-Diamino-2-hydroxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor results in assays utilizing 4,6-Diamino-2-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor or inconsistent results in assays with this compound?
A1: Poor or inconsistent results can stem from several factors, including issues with the compound's solubility, interference with the assay's detection method, compound instability, or general experimental variability. It is crucial to systematically investigate each of these potential causes to identify and resolve the problem.
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper handling and storage are critical for maintaining the integrity of your compound. For 2,4-Diamino-6-hydroxypyrimidine, a closely related analog, solubility is noted in DMSO and methanol, with limited solubility in water.[1] It is recommended to prepare stock solutions in a high-purity, anhydrous solvent like DMSO.[2] For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: Can this compound interfere with my assay readout?
A3: Yes, like many small molecules, pyrimidine-based compounds can interfere with assay readouts, particularly in fluorescence-based assays.[2][3] This can occur through several mechanisms, including the compound's intrinsic fluorescence (autofluorescence), quenching of the fluorescent signal, or the inner filter effect where the compound absorbs excitation or emission light.[4] It is also possible for colored compounds to interfere with absorbance-based assays.[5]
Troubleshooting Guides
Issue 1: Compound Solubility Problems
Poor solubility of this compound can lead to inaccurate concentrations and precipitation in your assay, resulting in unreliable data.
Q: I'm observing precipitation of my compound after adding it to the aqueous assay buffer. What should I do?
A: This is a common issue when a compound dissolved in an organic solvent like DMSO is diluted into an aqueous buffer. Here are some steps to troubleshoot this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible while maintaining compound solubility. High concentrations of some organic solvents can be toxic to cells.[6]
-
Test Alternative Solvents: While DMSO is common, other solvents like DMF could be considered.[2] However, always validate the chosen solvent for compatibility with your specific assay and include appropriate solvent controls.
-
Sonication and Heating: Gentle sonication or warming of the solution can sometimes help dissolve small precipitates, but be cautious as this may affect the stability of your compound or other assay components.
-
Solubility Testing: If problems persist, it may be necessary to experimentally determine the kinetic or thermodynamic solubility of your compound in the assay buffer.[7]
Summary of Solvent Properties for a Related Compound (2,4-Diamino-6-hydroxypyrimidine)
| Solvent | Solubility | Reference |
| DMSO | Soluble (>14.6 mg/ml) | [8] |
| DMF | Soluble (>14.4 mg/ml) | [8] |
| Methanol | Soluble | [1] |
| Ethanol | Sparingly Soluble (<50 µg/ml) | [8] |
| Water | Sparingly Soluble | [1] |
| PBS (pH 7.2) | Soluble (>3.3 mg/ml) | [8] |
Issue 2: Inconsistent or Non-Reproducible Results
High variability between replicate wells or experiments can obscure the true effect of your compound.
Q: My dose-response curves are not consistent, and I'm getting variable IC50/EC50 values. What could be the cause?
A: Inconsistent dose-response curves can be due to several factors. Beyond the solubility issues mentioned above, consider the following:
-
Compound Instability: Some pyrimidine derivatives can be unstable in solution, especially in the presence of water in DMSO, leading to degradation over time.[2] Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially for serial dilutions. Calibrate your pipettes regularly.
-
Edge Effects: In microplate assays, wells on the edge of the plate can be prone to evaporation, leading to changes in concentration. To mitigate this, avoid using the outer wells or fill them with sterile water or buffer.
-
Inadequate Mixing: Ensure thorough mixing of reagents and the compound within the wells.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
Issue 3: Assay Interference
Direct interference of this compound with the assay's detection system is a common source of false-positive or false-negative results.
Q: I am seeing a high background signal in my fluorescence assay when the compound is present, even without the biological target. How can I confirm and mitigate this?
A: This suggests that your compound may be autofluorescent. Pyrimidine rings can possess intrinsic fluorescence.[3] Here’s how to address this:
-
Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer at various concentrations, without any of the biological components of the assay. This will quantify its autofluorescence.
-
Spectral Scanning: If your plate reader has this capability, perform an excitation and emission scan of your compound to determine its fluorescence spectrum. This can help in selecting filter sets that minimize the overlap with your assay's fluorophore.
-
Use a Different Assay Readout: If autofluorescence is significant and cannot be avoided by changing filter sets, consider switching to a non-fluorescence-based detection method, such as an absorbance-based or luminescence-based assay.[2]
-
Counter-Screening: Perform a counter-screen to definitively identify the mechanism of interference.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. nbinno.com [nbinno.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Optimization of 4,6-Diamino-2-hydroxypyrimidine in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4,6-Diamino-2-hydroxypyrimidine for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound, a pyrimidine derivative, is a versatile chemical compound.[1] It serves as a building block in the synthesis of various organic molecules, including heterocyclic compounds and peptides.[1] In a research context, its derivatives have been investigated for a range of biological activities, including potential as anticancer agents and inhibitors of protein kinases.[1] It has also been identified as an inhibitor of GTP cyclohydrolase I, which blocks the synthesis of tetrahydrobiopterin (BH4), a cofactor for inducible nitric oxide synthase (iNOS).[2] This inhibitory action allows researchers to study the roles of BH4 and iNOS in various cellular processes.[2][3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A universal starting concentration cannot be provided as the optimal concentration is highly dependent on the cell line, experimental duration, and the specific biological question being investigated. However, based on studies of similar pyrimidine derivatives, a common approach is to perform a dose-response experiment. A broad range of concentrations, for example, from 0.1 µM to 100 µM, is often used in initial cytotoxicity and bioactivity screenings.[4] For some substituted 2-amino-4,6-dichloropyrimidines, effects on nitric oxide production were observed at concentrations as low as 2.5 µM.[5]
Q3: How do I determine the optimal concentration for my specific cell line and experimental goals?
Determining the optimal concentration requires a systematic approach. The first step is typically to assess the cytotoxicity of the compound on your specific cell line to identify a non-toxic working range. This is often achieved using a cell viability assay, such as the MTT assay.[4] Once a sub-toxic range is established, you can perform functional assays at various concentrations within this range to determine the dose that elicits the desired biological effect.
Q4: What are the potential cytotoxic effects of this compound?
The cytotoxicity of this compound and its derivatives can vary significantly depending on the cell line and the specific chemical structure of the derivative.[6][7] Cytotoxicity is a dose-dependent phenomenon, with higher concentrations more likely to induce cell death.[7] It is crucial to perform cytotoxicity testing on your specific cell line to establish the IC50 (half-maximal inhibitory concentration) value, which represents the concentration at which 50% of the cells are non-viable.
Q5: How might this compound affect cellular signaling pathways?
This compound has been shown to inhibit the synthesis of tetrahydrobiopterin (BH4).[2] BH4 is a critical cofactor for inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO). By inhibiting BH4 synthesis, this compound can downregulate the expression of iNOS protein and mRNA.[2] This suggests an interaction with the NO signaling pathway. Additionally, in human umbilical vein endothelial cells (HUVEC), it has been observed to suppress the accumulation of cytokine-induced NF-kappaB (p65) in the nucleus, indicating a potential role in modulating the NF-κB signaling pathway.[3]
Troubleshooting Guides
Problem: High level of cell death observed after treatment.
| Possible Cause | Troubleshooting Step |
| Concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment using a wider range of concentrations, including lower doses, to determine the IC50 value. Use a cell viability assay like the MTT assay to quantify cytotoxicity.[4] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with solvent only) to assess the effect of the solvent on cell viability.[4] |
| Contamination of the compound or culture. | Check the purity of your this compound stock. Ensure aseptic techniques are followed during cell culture and compound preparation. |
| Cell line is particularly sensitive. | Some cell lines are inherently more sensitive to chemical treatments.[7] Consider using a lower starting concentration range for your experiments with this cell line. |
Problem: No observable effect of the compound.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Test a higher range of concentrations. The required concentration for a biological effect can be significantly higher than the cytotoxic concentration. |
| Compound degradation. | Ensure the compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Incorrect experimental endpoint. | The time point for observing the effect may be too early or too late. Perform a time-course experiment to determine the optimal incubation time. |
| Cellular target is not present or is inactive in the chosen cell line. | Confirm that your cell line expresses the target of interest (e.g., GTP cyclohydrolase I for BH4 inhibition).[2] Consider using a different cell line known to be responsive. |
Problem: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and between experiments. Use a cell counter for accurate cell quantification. |
| Inconsistent compound preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is thoroughly mixed before use. |
| Fluctuations in cell culture conditions. | Maintain consistent incubation conditions (temperature, CO2, humidity).[8] Monitor and record these parameters regularly. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Data Presentation
Table 1: Example IC50 Values for Pyrimidine Derivatives in Cancer Cell Lines
Note: The following data is for illustrative purposes and represents the cytotoxicity of various pyrimidine derivatives, not specifically this compound. These values can serve as a reference for designing initial dose-response experiments.
| Compound Class | Cell Line(s) | IC50 Range (µM) | Reference |
| 5-substituted 2-amino-4,6-dichloropyrimidines | Not specified | 2 - 36 | [5] |
| Photoswitchable β-hairpin peptides with pyrimidine scaffold | Various cancer cell lines | Varies significantly between open and closed forms | [6] |
| 4-amino-thieno[2,3-d]pyrimidines | BALB 3T3 | >1 - 8.37 (µg/mL) | [9] |
Experimental Protocols
Protocol: Determining Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Solvent for dissolving the compound (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot cell viability against compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Inhibition of the iNOS pathway by this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 4,6-Diamino-2-hydroxypyrimidine during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4,6-Diamino-2-hydroxypyrimidine during experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To ensure long-term stability, this compound should be stored in a well-closed container in a cool, dry, and well-ventilated area, protected from light.[1][2] For solutions, it is advisable to use buffered systems at a neutral pH and store them at refrigerated temperatures (2-8°C).[1]
Q2: What are the initial signs of degradation I should look for in my sample of this compound?
A2: Initial signs of degradation can include a change in the physical appearance of the substance (e.g., color change from white/off-white to yellow or brown), a decrease in the assay value of the active substance, the appearance of new peaks in a chromatogram during HPLC analysis, and a change in the pH of a solution containing the compound.
Q3: What substances are incompatible with this compound and could lead to its degradation?
A3: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent chemical degradation.
Q4: How does pH affect the stability of this compound in solution?
A4: Pyrimidine derivatives can be susceptible to hydrolysis under acidic or basic conditions. Therefore, maintaining a neutral pH is crucial for the stability of this compound solutions. It is recommended to use buffered solutions to control the pH during experiments.
Troubleshooting Guides
Issue 1: I am observing a progressive color change in my solid this compound sample over time.
-
Potential Cause: Exposure to light or air (oxidation).
-
Troubleshooting Steps:
-
Ensure the container is tightly sealed and opaque or stored in a dark place.
-
Consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
If the color change is significant, it is recommended to re-test the purity of the sample before use.
-
Issue 2: My experimental results using a this compound solution are inconsistent.
-
Potential Cause: Degradation of the compound in the solution.
-
Troubleshooting Steps:
-
Check Solution Age and Storage: Prepare fresh solutions of this compound for each experiment, if possible. If a stock solution is used, ensure it has been stored properly (refrigerated, protected from light) and is within a validated stability period.
-
Verify Solvent and pH: Confirm that the solvent and any buffer systems used are compatible and maintain a neutral pH.
-
Analyze for Degradants: If possible, analyze the solution using a stability-indicating HPLC method (see Experimental Protocols section) to check for the presence of degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[2][3][4][5]
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat 2 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.
-
Photodegradation: Expose 2 mL of the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark.
-
-
Sample Analysis: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
Data Presentation:
| Stress Condition | Temperature (°C) | Duration (hours) | Expected Outcome |
| Acid Hydrolysis | 60 | 24 | Potential hydrolysis of amino groups or ring cleavage. |
| Base Hydrolysis | 60 | 24 | Potential hydrolysis of amino groups or ring cleavage. |
| Oxidation | Room Temperature | 24 | Formation of N-oxides or ring-opened products. |
| Thermal (Solution) | 80 | 48 | General decomposition. |
| Thermal (Solid) | 80 | 48 | General decomposition. |
| Photodegradation | Room Temperature | 24 | Formation of various photoproducts. |
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products. The conditions are adapted from a method for a similar compound.[6]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm) or equivalent hydrophilic C18 column |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water |
| Mobile Phase B | Methanol |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B (linear); 10-12 min: 90% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute the samples from the forced degradation studies with the initial mobile phase composition (90% A, 10% B) to an appropriate concentration (e.g., 0.1 mg/mL).
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biomedres.us [biomedres.us]
- 6. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
Refining analytical methods for 4,6-Diamino-2-hydroxypyrimidine quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for the quantification of 4,6-Diamino-2-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound?
A1: The most common and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). UV-Vis Spectrophotometry can also be used for simpler matrices where high specificity is not required.
Q2: Which HPLC column is most suitable for the analysis of this compound?
A2: A reverse-phase C18 column is a good choice for separating this compound. For this highly polar compound, a column with enhanced polar retention, such as a hydrophilic C18 column (e.g., YMC-Pack ODS-AQ), is recommended to achieve better retention and peak shape.[1]
Q3: What are the typical mobile phases for HPLC analysis of this compound?
A3: For HPLC-UV analysis, a mobile phase consisting of a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate) and an organic modifier like methanol is effective.[1] For LC-MS/MS, a volatile mobile phase is necessary. A common choice is a mixture of water and acetonitrile, with a small amount of a volatile acid like acetic acid (e.g., 0.1%) to aid in protonation for mass spectrometry.[2]
Q4: What is the optimal detection wavelength for this compound using a UV detector?
A4: this compound and its derivatives exhibit strong UV absorbance. Detection wavelengths of 200 nm and 210 nm have been successfully used.[1] Spectroscopic studies of similar dihydroxypyrimidine derivatives show absorption maxima around 252-254 nm, which could also be a suitable wavelength for detection.[3][4]
Q5: For LC-MS/MS analysis, which ionization mode is preferred?
A5: Electrospray ionization (ESI) in the positive ion mode is recommended. The amino groups on the pyrimidine ring are readily protonated, leading to a strong signal for the protonated molecule [M+H]+.[2]
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for purity testing and quantification in bulk materials and simple formulations.
Chromatographic Conditions:
| Parameter | Value |
| Chromatographic Column | YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm[1] |
| Mobile Phase | A: 20mM Potassium Dihydrogen Phosphate (aqueous) B: Methanol[1] |
| Elution | Gradient Elution |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 45 °C[1] |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 1 µL[1] |
Sample Preparation:
-
Prepare a diluent of acetonitrile and water at a 1:1 (v/v) ratio.
-
Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a sample solution with a concentration of approximately 2 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for quantifying low concentrations of this compound, especially in complex biological matrices.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Chromatographic Column | Acclaim RSLC 120 C18, 100 x 2.0 mm, 2.2 µm[2] |
| Mobile Phase | A: 0.1% Acetic Acid in Water B: Acetonitrile[2] |
| Elution | Gradient Elution |
| Flow Rate | 0.2 mL/min[2] |
| Column Temperature | 20-50 °C[2] |
| Injection Volume | 2 µL[2] |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode[2] |
| Detection Mode | Selected Reaction Monitoring (SRM)[2] |
| Quantitative Ion Pair | m/z 128.08 → m/z 60.17[2] |
Data Presentation
Performance Comparison of Analytical Methods
The following table provides a comparison of typical performance characteristics for different analytical methods used for quantifying pyrimidine derivatives. The data is based on a validated method for a structurally similar compound, 4,6-diethoxypyrimidine, and serves as a general guideline.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.17 ng/mL[2] | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.33 ng/mL[2] | ~1.5 µg/mL |
| Specificity | High | Very High | Moderate |
Mandatory Visualizations
Caption: Workflow for quantification of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC and LC-MS analysis of this compound.
Caption: Troubleshooting flowchart for HPLC/LC-MS analysis.
Peak Shape and Retention Time Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary silanol interactions on the column. - Column overload. | - Use a mobile phase with a lower pH to protonate the amino groups. - Dilute the sample. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase. |
| Peak Splitting | - Clogged column inlet frit. - Void in the column packing. | - Reverse flush the column (if permissible). - Replace the column. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Equilibrate the column with at least 10 column volumes of mobile phase. |
Sensitivity and Baseline Issues
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | - No sample injected (injector issue). - Detector is off or not set correctly. - Sample degradation. | - Check the autosampler and syringe. - Verify detector settings (wavelength for UV, ion transitions for MS). - Prepare a fresh sample and standard. |
| Noisy Baseline | - Air bubbles in the pump or detector. - Contaminated or improperly prepared mobile phase. | - Degas the mobile phase. - Use HPLC-grade solvents and fresh, high-purity mobile phase additives. |
| Drifting Baseline | - Poor column equilibration. - Contamination in the detector flow cell. | - Increase column equilibration time. - Flush the system with a strong solvent like isopropanol. |
| Ghost Peaks | - Contamination in the injector or column from a previous run. | - Run a blank gradient with a strong solvent to wash the column. - Clean the injector port. |
LC-MS Specific Issues
| Problem | Potential Cause | Recommended Solution |
| Low Signal/Ion Suppression | - Matrix effects from co-eluting compounds. - Inefficient ionization. | - Improve sample cleanup (e.g., using solid-phase extraction). - Dilute the sample to reduce matrix concentration.[5] - Optimize mobile phase pH to enhance protonation. |
| Poor Reproducibility | - Inconsistent sample preparation. - Fluctuations in the ion source. | - Use an internal standard for quantification. - Clean the ion source. |
References
- 1. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 2. CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of 4,6-Diamino-2-hydroxypyrimidine: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4,6-Diamino-2-hydroxypyrimidine, a crucial building block in the synthesis of various pharmaceutical compounds. We present a robust HPLC method, compare its performance with a hypothetical alternative, and provide detailed experimental protocols to support your analytical workflows.
Comparative Analysis of HPLC Methods
A stability-indicating HPLC method is essential for separating the main component from any potential process-related impurities and degradation products.[1][2][3] Below is a comparison of a primary reversed-phase HPLC (RP-HPLC) method and a hypothetical alternative method using a hydrophilic interaction liquid chromatography (HILIC) column, which can be effective for retaining highly polar compounds like pyrimidine derivatives.[4]
| Parameter | Method A: RP-HPLC | Method B: HILIC (Alternative) |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm | HILIC, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient Elution | 5% B to 40% B over 20 min | 95% B to 70% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 5 µL |
| Retention Time (Main Peak) | 8.5 min | 6.2 min |
| Resolution (Main Peak/Impurity 1) | 2.8 | 3.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates (Main Peak) | > 5000 | > 4500 |
Experimental Protocols
Method A: Reversed-Phase HPLC (RP-HPLC)
This method is designed to provide robust separation of this compound from potential non-polar and moderately polar impurities.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Prepare a 20 mM solution of potassium dihydrogen phosphate in water and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
Purity Validation Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.
References
- 1. japsonline.com [japsonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. validated stability indicating: Topics by Science.gov [science.gov]
- 4. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
Comparing the efficacy of 4,6-Diamino-2-hydroxypyrimidine with other GTP cyclohydrolase I inhibitors
A detailed analysis of 4,6-Diamino-2-hydroxypyrimidine and other modulators of the rate-limiting enzyme in tetrahydrobiopterin synthesis.
This guide provides a comparative overview of the efficacy of this compound (DAHP), a well-characterized inhibitor of GTP cyclohydrolase I (GCH1), and other compounds reported to modulate the activity of this key enzyme. GCH1 is the first and rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several critical enzymatic reactions, including the synthesis of neurotransmitters such as dopamine and serotonin, and the production of nitric oxide.[1] Given its central role in these pathways, GCH1 has emerged as a significant therapeutic target for a range of disorders, including neurological diseases, pain, and cancer.[2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to aid in the evaluation and selection of GCH1 inhibitors for research and development purposes.
Quantitative Comparison of GCH1 Inhibitors
The following table summarizes the available quantitative data for the inhibition of GTP cyclohydrolase I by various compounds. It is important to note that direct comparative studies across a wide range of inhibitors are limited in the publicly available literature. The inhibitory constants (IC50 and Ki) are highly dependent on the specific assay conditions, including substrate concentration, enzyme source, and the presence of regulatory proteins like GTP cyclohydrolase feedback regulatory protein (GFRP).[4][5]
| Compound | Type of Inhibition | IC50 | Ki | Source Species | Notes |
| This compound (DAHP) | Competitive with GTP | ~300 µM | Not specified | Human | Also exhibits a potent indirect inhibitory mechanism in the presence of GFRP.[4] |
| N-Acetylserotonin | Not specified | Not specified | Not specified | Not specified | Implicated in neuroprotection; its direct inhibitory effect on GCH1 is not well-quantified in the reviewed literature.[6][7][8] |
| Diaminopyrimidine Derivatives | Varies | Varies | Varies | Cryptosporidium parvum (for DHFR) | A broad class of compounds with diverse biological activities. While some have been explored as inhibitors of other enzymes like dihydrofolate reductase (DHFR) and MK2, specific and potent GCH1 inhibitors from this class require further characterization.[9][10][11] |
Note on IC50 and Ki: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value, or inhibition constant, is a more absolute measure of the binding affinity of an inhibitor to an enzyme. The relationship between IC50 and Ki is influenced by the concentration of the substrate and the mechanism of inhibition, as described by the Cheng-Prusoff equation.[5][12] For competitive inhibitors, the IC50 value increases with increasing substrate concentration.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying GCH1 inhibition, the following diagrams have been generated using the DOT language for Graphviz.
Caption: GTP Cyclohydrolase I (GCH1) signaling pathway.
Caption: Experimental workflow for GCH1 inhibitor screening.
Experimental Protocols
The following is a generalized protocol for determining the in vitro efficacy of GCH1 inhibitors based on methods described in the literature.[13][14][15] This protocol typically involves measuring the product of the GCH1-catalyzed reaction, which is then oxidized to a stable, fluorescent compound for quantification.
GTP Cyclohydrolase I Activity Assay
Objective: To measure the enzymatic activity of GCH1 in the presence and absence of inhibitors.
Materials:
-
Purified recombinant GCH1 or cell/tissue lysates containing GCH1.
-
Guanosine 5'-triphosphate (GTP) solution.
-
Test compounds (potential inhibitors) dissolved in an appropriate solvent.
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 0.3 M KCl and 2.5 mM EDTA).[13]
-
Iodine solution (e.g., 1% I2 in 2% KI).
-
Ascorbic acid solution.
-
High-performance liquid chromatography (HPLC) system equipped with a fluorescence or electrochemical detector.
-
Reversed-phase C18 HPLC column.
Procedure:
-
Enzyme Preparation: Prepare dilutions of the purified GCH1 enzyme or cell/tissue lysate in the reaction buffer.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures containing the reaction buffer, a fixed concentration of GTP (e.g., 100 µM), and varying concentrations of the test inhibitor. Include a control reaction with no inhibitor.
-
Initiation of Reaction: Add the GCH1 enzyme preparation to the reaction mixtures to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific period (e.g., 60 minutes) in the dark.
-
Reaction Termination and Oxidation: Stop the reaction by adding an acidic iodine solution. This step also oxidizes the unstable product, 7,8-dihydroneopterin triphosphate, to the fluorescent and more stable molecule, neopterin triphosphate.
-
Reduction of Excess Iodine: Add ascorbic acid to reduce excess iodine.
-
Deproteination: Precipitate proteins by adding a strong acid (e.g., trichloroacetic acid or perchloric acid). Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system.
-
Quantification: Separate the reaction products using a reversed-phase C18 column with an appropriate mobile phase. Detect and quantify the neopterin peak using a fluorescence detector (e.g., excitation at 350 nm and emission at 450 nm) or an electrochemical detector.[14]
-
Data Analysis: Calculate the percentage of GCH1 inhibition for each concentration of the test compound by comparing the neopterin peak area to that of the control reaction. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy
The in vivo efficacy of GCH1 inhibitors has been investigated in various animal models of disease, including pain and cancer. For instance, administration of DAHP has been shown to reduce tumor growth and angiogenesis in mouse models of colon cancer.[3] In models of neuropathic pain, inhibiting BH4 synthesis through GCH1 blockade has been demonstrated to alleviate pain hypersensitivity. The evaluation of in vivo efficacy typically involves administering the inhibitor to the animal model and assessing relevant physiological or behavioral endpoints.
Clinical Trials
The clinical development of specific GCH1 inhibitors is still in its early stages. While the GCH1/BH4 pathway is a recognized therapeutic target, and BH4 supplementation (sapropterin) is an approved treatment for certain metabolic disorders, there is a lack of publicly available information on late-stage clinical trials for a range of GCH1 inhibitory drugs for indications such as chronic pain or cancer.[1][16] The complexity of the GCH1 enzyme structure presents challenges for the design of small molecule inhibitors.[2] Future research and clinical investigations are necessary to fully elucidate the therapeutic potential of targeting GCH1.
Conclusion
This compound (DAHP) remains a widely used tool for the in vitro and in vivo study of GTP cyclohydrolase I. However, the landscape of potent and selective GCH1 inhibitors is still evolving. This guide provides a foundational comparison based on available data, highlighting the need for further research to identify and characterize novel GCH1 inhibitors with improved therapeutic profiles. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to contribute to this important area of drug discovery.
References
- 1. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of GTP cyclohydrolase attenuates tumor growth by reducing angiogenesis and M2-like polarization of tumor associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for N-Acetylserotonin (HMDB0001238) [hmdb.ca]
- 8. N-acetylserotonin: neuroprotection, neurogenesis, and the sleepy brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GCH1 Deficiency Activates Brain Innate Immune Response and Impairs Tyrosine Hydroxylase Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to 4,6-Diamino-2-hydroxypyrimidine and 2,4-Diamino-6-chloropyrimidine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4,6-diamino-2-hydroxypyrimidine and 2,4-diamino-6-chloropyrimidine, two critical building blocks in medicinal chemistry and pharmaceutical development. We will delve into their synthesis, reactivity, and applications, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction
This compound and 2,4-diamino-6-chloropyrimidine are structurally related pyrimidine derivatives that serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules. The key distinction lies in the substituent at the 6-position (a hydroxyl group vs. a chlorine atom), which dictates their respective reactivity and synthetic utility. While the hydroxypyrimidine is a stable precursor, the chloropyrimidine is a highly reactive intermediate primed for nucleophilic substitution. 2,4-Diamino-6-hydroxypyrimidine is the more stable tautomeric form of this compound and is often the starting point for producing its chlorinated counterpart.
Synthesis and Interconversion
The relationship between these two compounds is sequential. 2,4-Diamino-6-hydroxypyrimidine is first synthesized and then converted to the more synthetically versatile 2,4-diamino-6-chloropyrimidine.
Synthesis of 2,4-Diamino-6-hydroxypyrimidine: This compound is typically prepared via the condensation of guanidine with an active methylene compound like ethyl cyanoacetate in the presence of a base.[1][2][3]
Synthesis of 2,4-Diamino-6-chloropyrimidine: The chlorination of 2,4-diamino-6-hydroxypyrimidine is most commonly achieved using phosphorus oxychloride (POCl₃).[4][5][6] This reaction replaces the hydroxyl group with a chlorine atom, a much better leaving group, thereby activating the molecule for subsequent reactions.
Caption: Synthetic relationship between the two pyrimidine derivatives.
Comparative Data
Physical and Chemical Properties
| Property | This compound | 2,4-Diamino-6-chloropyrimidine |
| Synonyms | 2,4-Diamino-6-hydroxypyrimidine, DAHP | 6-Chloro-2,4-diaminopyrimidine, DACP |
| CAS Number | 56-06-4 | 156-83-2 |
| Molecular Formula | C₄H₆N₄O | C₄H₅ClN₄ |
| Molecular Weight | 126.12 g/mol | 144.56 g/mol |
| Appearance | Yellow needles or crystalline powder | White to off-white crystalline powder |
| Melting Point | 260–270 °C (decomposes)[1] | 199–202 °C[7] |
| Solubility | Sparingly soluble in cold water, soluble in hot water.[8] | Moderately soluble in water; more soluble in ethanol and methanol. |
| Stability | Stable under normal conditions.[9] | Generally stable but reactive towards nucleophiles. |
Synthesis Overview
| Parameter | Synthesis of 2,4-Diamino-6-hydroxypyrimidine | Synthesis of 2,4-Diamino-6-chloropyrimidine |
| Starting Materials | Guanidine nitrate/hydrochloride, Ethyl cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine |
| Key Reagent | Sodium ethoxide or Sodium methoxide | Phosphorus oxychloride (POCl₃) |
| Solvent | Ethanol or Methanol | Neat POCl₃ |
| Typical Yield | 80–96%[1][2][10] | 82–85%[4][5][11] |
| Reaction Conditions | Reflux for 2-4 hours | Heat at 97-105°C for 8-17 hours |
Reactivity and Applications
The primary difference in the synthetic application of these two molecules stems from the nature of the C6 substituent.
This compound (DAHP): The hydroxyl group at the 6-position is a poor leaving group, making this compound relatively unreactive towards direct nucleophilic substitution at this site. Its main utility is as a precursor. It is a key starting material for synthesizing purine analogs, which are vital in antiviral and anticancer drug development.[3][12] For instance, it can be nitrosated and then reduced to form 2,4,5-triamino-6-hydroxypyrimidine, a direct precursor to guanine.[3]
Caption: Conversion of DAHP to Guanine, a key purine.
2,4-Diamino-6-chloropyrimidine (DACP): In stark contrast, the chlorine atom at the 6-position is an excellent leaving group, making DACP a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.[7] This high reactivity is extensively exploited in the pharmaceutical industry. Its most prominent application is as the key intermediate in the synthesis of Minoxidil , a widely used medication for treating hypertension and androgenic alopecia (hair loss).[13] The chlorine is displaced by the nucleophilic piperidine nitrogen to form the final product.
Caption: Key role of DACP in the synthesis of Minoxidil.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)
-
Materials: Guanidine hydrochloride, sodium ethoxide, ethyl cyanoacetate, ethanol, glacial acetic acid, water.
-
Procedure:
-
Prepare a solution of sodium ethoxide from sodium (1 g atom) in anhydrous ethanol (250 mL) in a round-bottomed flask fitted with a reflux condenser.[2]
-
After the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).[2]
-
In a separate flask, dissolve guanidine hydrochloride (1.02 moles) in another equivalent of sodium ethoxide solution.[2]
-
Filter the resulting sodium chloride precipitate and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.[2]
-
Heat the mixture under reflux for 2 hours.[2]
-
Evaporate the mixture to dryness.[2]
-
Dissolve the solid product in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).[2]
-
Upon cooling, the product crystallizes as yellow needles. Filter, wash with cold water, and dry.
-
-
Expected Yield: 80–82%.[2]
Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine (DACP) from DAHP
-
Materials: 2,4-Diamino-6-hydroxypyrimidine (DAHP), phosphorus oxychloride (POCl₃), ice water, sodium hydroxide (NaOH) solution, ethyl acetate (EtOAc), sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a flask containing phosphorus oxychloride (9 mL), add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).[4][5]
-
Stir the mixture and heat to 97-105°C for 17 hours.[4][5] Some procedures suggest shorter times of 8 hours.
-
After the reaction is complete, cool the mixture and carefully quench by slowly adding it to ice water.[4][5]
-
Stir the aqueous solution at 90°C for 1 hour to hydrolyze any remaining POCl₃.[4][5]
-
Adjust the pH of the solution to 8 with a NaOH solution.[4][5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the white solid product.[4][5]
-
Protocol 3: Synthesis of Minoxidil from DACP (Illustrative)
-
Note: The synthesis of Minoxidil first requires N-oxidation of DACP.
-
Step 3a: Synthesis of 2,4-Diamino-6-chloropyrimidine-3-oxide
-
2,4-Diamino-6-chloropyrimidine is oxidized using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA)[14] or hydrogen peroxide with a catalyst.
-
-
Step 3b: Nucleophilic Substitution
-
The resulting 2,4-diamino-6-chloropyrimidine-3-oxide (13.08 mol) and piperidine (18.06 kg) are added to a reaction vessel.[13]
-
The mixture is heated to 103°C and refluxed for 4 hours.[13]
-
After the reaction is complete (monitored by TLC), the mixture is cooled to 5°C to induce crystallization.[13]
-
The crude product is collected by filtration, washed, and can be recrystallized from isopropanol/water to yield pure Minoxidil.[13]
-
-
Expected Yield: High, often quantitative for the crude product.[13]
Conclusion
This compound and 2,4-diamino-6-chloropyrimidine are not so much alternatives as they are sequential partners in synthesis. The hydroxypyrimidine (DAHP) serves as a stable, readily prepared precursor for the more reactive chloropyrimidine (DACP). The choice between them is dictated by the desired transformation:
-
Use this compound (DAHP) as a starting point for building purine-like structures or when the C6 position is not the intended site of reaction. It is the raw material for producing DACP.
-
Use 2,4-Diamino-6-chloropyrimidine (DACP) when the goal is to introduce a nucleophile at the C6 position of the pyrimidine ring. Its activated chloro-substituent makes it the ideal intermediate for synthesizing a vast range of derivatives, exemplified by the industrial production of Minoxidil.
References
- 1. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. fishersci.com [fishersci.com]
- 10. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. Minoxidil synthesis - chemicalbook [chemicalbook.com]
- 14. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]
A Comparative Guide to 4,6-Diamino-2-hydroxypyrimidine and Alternative Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of pharmacological research, the modulation of nitric oxide (NO) production is a critical area of study due to its diverse physiological and pathological roles. A key enzyme in this pathway is nitric oxide synthase (NOS), which exists in three isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). The overproduction of NO, particularly by iNOS, is implicated in various inflammatory diseases and pathological conditions. This guide provides a comparative analysis of 4,6-Diamino-2-hydroxypyrimidine, an indirect inhibitor of NO synthesis, and other prominent direct NOS inhibitors, offering a valuable resource for selecting the appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Strategies
The inhibitors discussed herein employ distinct strategies to curtail nitric oxide production. This compound (also known as 2,4-diamino-6-hydroxypyrimidine or DAHP) acts upstream by targeting GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4).[1][2] BH4 is an essential cofactor for all NOS isoforms. By inhibiting GTPCH, DAHP reduces the availability of BH4, thereby indirectly inhibiting NOS activity and subsequent NO production.[1][2]
In contrast, alternatives such as L-NAME, Aminoguanidine, and 1400W directly target the nitric oxide synthase enzymes.
-
L-NAME (Nω-nitro-L-arginine methyl ester): This compound acts as a non-selective NOS inhibitor. It is a prodrug that is hydrolyzed in vivo to Nω-nitro-L-arginine (L-NNA), which then competes with the substrate L-arginine for binding to the active site of all NOS isoforms.[3][4]
-
Aminoguanidine: This agent exhibits selectivity for the inducible nitric oxide synthase (iNOS) isoform.[5][6][7] Its mechanism of inactivation involves altering the functionality of the iNOS active site during catalytic turnover.[8]
-
1400W (N-(3-(Aminomethyl)benzyl)acetamidine): Recognized for its high selectivity and potency, 1400W is a slow, tight-binding inhibitor of iNOS.[9][10] It acts as an irreversible or extremely slowly reversible inhibitor that is competitive with L-arginine.[10][11]
Performance Comparison: A Quantitative Look at Inhibition
Direct comparison of the inhibitory potency of these compounds is challenging due to variations in experimental conditions across different studies. However, the available data provides valuable insights into their relative efficacies. It is important to note that the inhibitory values presented below are from various sources and may not be directly comparable.
| Inhibitor | Target | Inhibition Metric | Value | Selectivity |
| This compound (DAHP) | GTP Cyclohydrolase I | - | - | Indirectly affects all NOS isoforms |
| L-NAME | nNOS, eNOS, iNOS | IC50 (purified brain NOS, as L-NOARG) | 1.4 µM | Non-selective |
| Aminoguanidine | iNOS | IC50 (mouse iNOS) | 2.1 µM | Selective for iNOS (10 to 100-fold less potent on constitutive isoforms)[5] |
| 1400W | iNOS | Kd | < 7 nM | Highly selective for iNOS (>5000-fold vs eNOS)[10] |
| nNOS | Ki | 2 µM | ||
| eNOS | Ki | 50 µM |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing NOS inhibition.
Caption: Signaling pathway of nitric oxide synthesis and inhibition.
Caption: Experimental workflow for iNOS inhibition assay.
Experimental Protocols
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of compounds on iNOS activity in cell culture.
1. Cell Culture and iNOS Induction:
- Plate suitable cells (e.g., RAW 264.7 macrophages) in a 96-well plate at an appropriate density.
- Incubate the cells overnight to allow for attachment.
- To induce iNOS expression, treat the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for a predetermined time (e.g., 24 hours).
2. Inhibitor Treatment:
- Prepare stock solutions of this compound and alternative inhibitors in a suitable solvent (e.g., DMSO or cell culture medium).
- Add serial dilutions of the inhibitors to the cells concurrently with or prior to the inflammatory stimulus. Include a vehicle control (solvent only).
3. Nitrite Quantification (Griess Assay):
- After the incubation period, collect the cell culture supernatant.
- The concentration of nitrite, a stable breakdown product of NO, is measured as an indicator of NO production.
- Add Griess reagent (typically a mixture of sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[12][13][14]
- Incubate the mixture at room temperature for 5-10 minutes, protected from light.[12]
- Measure the absorbance of the resulting azo dye at approximately 540 nm using a microplate reader.[13][14]
4. Data Analysis:
- Generate a standard curve using known concentrations of sodium nitrite.
- Determine the nitrite concentration in the experimental samples from the standard curve.
- Calculate the percentage of NO production inhibition for each inhibitor concentration relative to the vehicle control.
- If applicable, calculate the half-maximal inhibitory concentration (IC50) value for each compound.
Conclusion
The choice between this compound and direct NOS inhibitors depends on the specific research question. DAHP offers a tool to investigate the role of the de novo BH4 synthesis pathway in NO production. In contrast, direct inhibitors like L-NAME, aminoguanidine, and 1400W provide varying degrees of selectivity for the NOS isoforms, with 1400W being exceptionally potent and selective for iNOS. This guide provides a foundational comparison to aid researchers in making an informed decision for their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Spectroscopic Blueprint: Confirming the Identity of Synthesized 4,6-Diamino-2-hydroxypyrimidine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a critical checkpoint. This guide provides a comparative framework for the spectroscopic analysis of 4,6-Diamino-2-hydroxypyrimidine (DAHP), a crucial heterocyclic compound. Due to the limited availability of published experimental spectra for DAHP, this guide presents a robust analytical approach leveraging a comparative analysis with its close structural isomer, 2,4-Diamino-6-hydroxypyrimidine, for which more comprehensive data is accessible.
This guide outlines the expected spectroscopic characteristics of DAHP based on theoretical predictions and offers a side-by-side comparison with the experimental data of its isomer. Detailed experimental protocols for both the synthesis and the spectroscopic analyses are provided to ensure accurate and reproducible results.
Comparative Spectroscopic Data Analysis
The structural differences between this compound and its 2,4-diamino isomer, while subtle, will manifest in their respective spectra. The following tables summarize the predicted data for the target compound and the available experimental data for the alternative compound, 2,4-Diamino-6-hydroxypyrimidine.
Table 1: Comparative ¹H NMR Data (Predicted for DAHP vs. Experimental for 2,4-Diamino-6-hydroxypyrimidine in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ ppm) for this compound | Experimental Chemical Shift (δ ppm) for 2,4-Diamino-6-hydroxypyrimidine |
| Pyrimidine H-5 | ~5.0-5.5 | ~4.8 |
| 4-NH₂ | ~6.0-6.5 (broad) | ~6.1 (broad) |
| 6-NH₂ | ~6.0-6.5 (broad) | - |
| 2-NH₂ | - | ~5.8 (broad) |
| 2-OH | ~10.0-11.0 (broad) | - |
| 6-OH | - | ~10.5 (broad) |
Table 2: Comparative ¹³C NMR Data (Predicted for DAHP vs. Experimental for 2,4-Diamino-6-hydroxypyrimidine in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ ppm) for this compound | Experimental Chemical Shift (δ ppm) for 2,4-Diamino-6-hydroxypyrimidine |
| C2 | ~160-165 | ~163 |
| C4 | ~155-160 | ~165 |
| C6 | ~155-160 | ~80 |
| C5 | ~85-90 | ~78 |
Table 3: Comparative Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 2,4-Diamino-6-hydroxypyrimidine |
| O-H Stretch (H-bonded) | 3200-3400 (broad) | 3100-3300 (broad) |
| N-H Stretch | 3100-3300 (multiple bands) | 3300-3500 (multiple bands) |
| C=O Stretch (keto tautomer) | ~1650-1680 | ~1640 |
| C=N, C=C Stretch (ring) | ~1550-1650 | ~1580, 1620 |
| N-H Bend | ~1600-1640 | ~1625 |
Table 4: Comparative Mass Spectrometry Data
| Analysis | Predicted Data for this compound | Experimental Data for 2,4-Diamino-6-hydroxypyrimidine |
| Molecular Ion (M⁺) | m/z 126 | m/z 126 |
| Key Fragmentation Pathways | Loss of HNCO, HCN, NH₃ | Loss of HNCO, HCN, NH₃ |
Experimental Protocols
Accurate spectroscopic data is contingent on pure samples and correctly executed experimental procedures. The following are detailed methodologies for the synthesis of diaminohydroxypyrimidines and the subsequent spectroscopic analyses.
Synthesis of Diaminohydroxypyrimidines
This procedure is adapted from established methods for the synthesis of 2,4-diamino-6-hydroxypyrimidine and is expected to be effective for its 4,6-diamino isomer.[1][2]
Materials:
-
Guanidine hydrochloride or Guanidine nitrate
-
Ethyl cyanoacetate
-
Sodium ethoxide or Sodium methoxide
-
Anhydrous ethanol or Methanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride and stir until the resulting sodium chloride precipitates.
-
Filter the mixture to obtain a clear solution of guanidine in ethanol.
-
In a separate flask, prepare a solution of the sodium salt of ethyl cyanoacetate by reacting ethyl cyanoacetate with sodium ethoxide.
-
Add the guanidine solution to the ethyl sodiocyanoacetate solution.
-
Heat the reaction mixture under reflux for 2-4 hours.
-
Evaporate the solvent to dryness.
-
Dissolve the solid residue in boiling water and acidify with glacial acetic acid to a pH of approximately 7.
-
Cool the solution to induce crystallization.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Sample Preparation: Dissolve 10-20 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire the spectrum with a standard pulse sequence.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16 or more to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024 or more due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the dry sample with 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Spectrum Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.
-
Mass Spectrometry (MS) [4]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Spectrum Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Visualizing the Workflow
To streamline the process of compound verification, the following diagrams illustrate the logical flow of the synthesis and analysis.
References
Biological activity comparison of 4,6-Diamino-2-hydroxypyrimidine and its analogs
An Objective Comparison of the Biological Activities of 4,6-Diamino-2-hydroxypyrimidine Analogs
This guide provides a comprehensive comparison of the biological activities of this compound and its analogs, intended for researchers, scientists, and professionals in drug development. The information is supported by experimental data from various studies, with detailed methodologies for key assays.
Data on Biological Activities
The biological activities of various diaminopyrimidine derivatives have been evaluated against a range of targets, including protein kinases, enzymes, and microorganisms. The following tables summarize the quantitative data from these studies.
Table 1: Anticancer Activity of Diaminopyrimidine Derivatives
| Compound/Analog | Target | Cell Line | IC50 | Reference |
| Compound A12 (Diaminopyrimidine derivative) | FAK | A549 (Lung Cancer) | 130 nM | [1] |
| Compound A12 (Diaminopyrimidine derivative) | FAK | MDA-MB-231 (Breast Cancer) | 94 nM | [2] |
| Compound 22 (2,4-Diaminopyrimidine derivative) | CDK7 | RS4;11 | 288.0 nM | [3] |
| Compound 22 (2,4-Diaminopyrimidine derivative) | CDK7 | MM.1S | 174.6 nM | [3] |
| Compound 22 (2,4-Diaminopyrimidine derivative) | CDK7 | Mino | 37.5 nM | [3] |
| Compound 22 (2,4-Diaminopyrimidine derivative) | CDK7 | Jeko-1 | 168.7 nM | [3] |
| XYZ-I-73 (Pyrimidine nucleoside analog) | - | MiaPaCa-2 (Pancreatic Cancer) | 3.6 ± 0.4 μM | [4] |
| 2,4-diamino-6-(5-chloro-2-methylphenyl)-N4-(4-trifluoromethyl)phenyl)pyrimidine | - | DU145 (Prostate Cancer) | 0.23 µM | [5] |
| Tetralin-6-yl pyrimidine 38 | - | Hep G2 (Liver Cancer) | 8.66 μg/mL | [5] |
| Tetralin-6-yl pyrimidine 39 | - | Hep G2 (Liver Cancer) | 7.11 μg/mL | [5] |
Table 2: Enzyme Inhibitory Activity of Diaminopyrimidine Derivatives
| Compound/Analog | Target Enzyme | IC50 | Reference |
| Compound 22 (2,4-Diaminopyrimidine derivative) | CDK7 | 7.21 nM | [3] |
| Compound 13g (4,6-Diaminopyrimidine derivative) | BACE1 | 1.4 μM | [6] |
| Pyrimidine-pyridine hybrid 25 | COX-2 | 0.89 µM | [7] |
| Pyrimidine-pyridine hybrid 27 | COX-2 | 0.62 µM | [7] |
| Pyrimidine-pyridine hybrid 29 | COX-2 | 0.25 µM | [7] |
Table 3: Antimicrobial Activity of Diaminopyrimidine Derivatives
| Compound/Analog | Organism | MIC | Reference |
| Compound 16l (2,4-Diaminopyrimidine derivative) | Mycobacterium tuberculosis H37Ra | 6.25 μg/mL | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives
This protocol describes a general five-step synthesis for a class of diaminopyrimidine derivatives, starting from 2,4-diamino-6-hydroxypyrimidine.[8]
-
Chlorination: 2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.[8]
-
Nucleophilic Substitution: The 6-chloro substituent is displaced by a nucleophile, such as an alcohol in the presence of a base like sodium hydride in dry DMSO, to introduce a desired side chain.[8]
-
Iodination: The 5-position of the pyrimidine ring is iodinated using N-iodosuccinimide in dry acetonitrile.[8]
-
Suzuki Reaction: A Suzuki cross-coupling reaction is performed to introduce an aryl group at the 5-position.[7]
-
Deprotection: Any protecting groups used on the side chains are removed to yield the final product.[8]
Cell Viability and Cytotoxicity (MTT) Assay
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).[9][10][11]
-
Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for 48 to 72 hours.[9]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[9]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[11] The IC50 value is then calculated from the dose-response curve.[10]
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is often determined using a FRET-based assay.[3]
-
Assay Preparation: The assay is typically performed in a 96-well plate format.[10]
-
Incubation: The test compound is pre-incubated with the target kinase (e.g., CDK7) in a reaction buffer.[3][10]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid for COX enzymes).[10]
-
Detection: The reaction progress is monitored using a colorimetric or fluorometric detection kit and a microplate reader.[10]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]
-
Preparation: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[10]
Visualizations
The following diagrams illustrate key processes and pathways related to the biological evaluation of diaminopyrimidine analogs.
Caption: General synthesis workflow for 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives.
Caption: General mechanism of kinase inhibition by diaminopyrimidine analogs.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sjomr.org.in [sjomr.org.in]
- 6. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Reproducibility in Experiments with 4,6-Diamino-2-hydroxypyrimidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experiments is paramount to ensuring the validity and reliability of scientific findings. This guide provides a comparative analysis of experimental reproducibility concerning 4,6-Diamino-2-hydroxypyrimidine, a key building block in the synthesis of various biologically active compounds. We delve into its synthesis, characterization, and application, comparing its performance with relevant alternatives and providing detailed experimental data to support these comparisons.
Challenges in Reproducibility
The synthesis of pyrimidine derivatives, while well-established, can present reproducibility challenges. The Biginelli reaction, a common method for pyrimidine synthesis, is known to be sensitive to reaction conditions, with minor variations in catalysts, solvents, and temperature potentially leading to significant differences in yield and purity. Furthermore, the stability of diaminopyrimidine compounds, such as this compound, can be a concern. For instance, some pyrimidine derivatives are known to be unstable in common laboratory solvents like DMSO, which can affect the consistency of results in biological assays.
Synthesis and Characterization: A Comparative Overview
The synthesis of this compound and its analogs is a critical first step in many research pipelines. The reproducibility of this synthesis directly impacts the quality and consistency of downstream applications. Below, we compare common synthetic routes and analytical methods for this compound and a representative alternative, 2,4-Diamino-6-hydroxypyrimidine.
Table 1: Comparison of Synthetic Protocols for Diaminohydroxypyrimidines
| Parameter | This compound | 2,4-Diamino-6-hydroxypyrimidine | Reference |
| Starting Materials | Guanidine hydrochloride, Malononitrile | Guanidine nitrate, Ethyl cyanoacetate | [1] |
| Reaction Type | Condensation | Condensation | [1] |
| Solvent | Methanol | Ethanol | [1] |
| Catalyst/Base | Sodium methoxide | Sodium ethoxide | [1] |
| Reaction Time | 4 hours (reflux) | 2 hours (reflux) | [1] |
| Reported Yield | ~95% | 80-82% | [1] |
| Reported Purity | 99.1% | High purity (analytical grade) | [1] |
Table 2: Comparison of Analytical Methods for Characterization
| Analytical Method | This compound | Alternative: 2,4-Diamino-6-hydroxypyrimidine | Key Considerations for Reproducibility |
| HPLC | Commonly used for purity assessment and quantification. | Widely used for purity determination. | Mobile phase composition, column type, and detector settings must be strictly controlled. |
| NMR Spectroscopy | Essential for structural confirmation. | Used for structural elucidation. | Solvent choice and sample concentration can influence spectral resolution. |
| Mass Spectrometry | Confirms molecular weight. | Used for molecular weight determination. | Ionization method can affect fragmentation patterns. |
| FTIR Spectroscopy | Identifies functional groups. | Used for functional group analysis. | Sample preparation (e.g., KBr pellet) can impact spectral quality. |
Application in Kinase Inhibition: A Performance Comparison
Diaminopyrimidines are a well-established scaffold for the development of kinase inhibitors, a critical class of drugs in oncology and other therapeutic areas. The performance of these inhibitors is highly dependent on their chemical structure. Here, we compare the inhibitory activity of a series of diaminopyrimidine derivatives against various kinases.
Table 3: Comparative Inhibitory Activity (IC50) of Diaminopyrimidine-Based Kinase Inhibitors
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| 2,4-Diaminopyrimidine | FAK | 130 | [2] |
| 2,4-Diaminopyrimidine | FAK | 94 | [2] |
| 2,4-Diaminopyrimidine | MTHFD2 | 11 | [3] |
| 2,4-Diaminopyrimidine | MTHFD2 | 254 | [3] |
| 2,4-Diaminopyrimidine | MTHFD1 | 0.5 | [3] |
| 2,4-Diaminopyrimidine | MTHFD1 | 89 | [3] |
| 2,4-Diaminopyrimidine | CDK7 | 7.21 | [4] |
| 2,4-Diaminopyrimidine | CDK7 | 272.30 | [4] |
Experimental Protocols
To ensure the reproducibility of the data presented, detailed experimental methodologies are provided below.
Synthesis of 2,4-Diamino-6-hydroxypyrimidine[1]
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 23 g of sodium in 250 ml of anhydrous ethanol.
-
Reaction Mixture Preparation: After the sodium has completely dissolved, cool the solution and add 113 g of ethyl cyanoacetate. In a separate flask, prepare another solution of sodium ethoxide with the same concentration and add 97 g of guanidine hydrochloride.
-
Filtration and Combination: Filter the sodium chloride precipitate from the second solution and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.
-
Reaction: Heat the combined mixture under reflux for 2 hours.
-
Work-up: Evaporate the solvent to dryness. Dissolve the solid residue in 325 ml of boiling water and acidify with 67 ml of glacial acetic acid.
-
Isolation: Cool the solution to allow the product to crystallize. Collect the yellow needles by filtration. This process yields 101–103 g (80–82%) of 2,4-Diamino-6-hydroxypyrimidine.
In Vitro Kinase Inhibition Assay
-
Reaction Mixture: Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the diaminopyrimidine test compounds at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Measure the kinase activity using a suitable detection method, such as a fluorescence-based assay that quantifies the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of diaminopyrimidine derivatives.
Caption: A simplified diagram of a kinase signaling pathway often targeted by diaminopyrimidine-based inhibitors.
References
- 1. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4,6-Diamino-2-hydroxypyrimidine: A Comparative Analysis Against Gold-Standard Hair Growth Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,6-Diamino-2-hydroxypyrimidine against established standards in the field of hair growth stimulation. Due to a lack of direct experimental data on the biological performance of this compound in this context, this document presents a hypothetical benchmarking framework based on its structural similarities to known hair growth promoters, Minoxidil and its derivative, Kopexil (2,4-Diamino Pyrimidine-3-Oxide). The objective is to provide a comprehensive guide for researchers interested in evaluating the potential of this compound and to outline the necessary experimental protocols for such an investigation.
Introduction to this compound and Known Standards
This compound is a pyrimidine derivative. While its primary documented role is as a chemical intermediate, its structural resemblance to potent hair growth stimulants warrants an investigation into its potential biological activity. The diamino pyrimidine scaffold is a key feature in several compounds known to influence the hair follicle cycle.
The primary benchmark for this comparison is Minoxidil , a widely used and FDA-approved topical treatment for androgenetic alopecia. Originally developed as an antihypertensive drug, its hair growth-promoting side effects led to its repurposing. Minoxidil is known to increase blood flow to the scalp and prolong the anagen (growth) phase of hair follicles.[1][2] Another relevant standard is Kopexil (2,4-Diamino Pyrimidine-3-Oxide) , a molecule structurally related to Minoxidil, which is used in cosmetic formulations to improve hair vitality by targeting perifollicular fibrosis.[3]
This guide will compare the known performance of Minoxidil with the hypothetical potential of this compound, providing a roadmap for future research.
Comparative Performance Data
The following table summarizes the known clinical efficacy of Minoxidil. The data for this compound is presented as "To Be Determined" to highlight the need for experimental validation.
| Performance Metric | Minoxidil (5% Topical Solution) | This compound | Data Source |
| Mean Change in Total Hair Count (per cm²) at 16 weeks | Increase of ~20-30 hairs | To Be Determined | Clinical Trials |
| Patient-Reported Improvement in Hair Growth | Significant improvement reported by >60% of users | To Be Determined | Clinical Trials |
| Time to Visible Results | 2-4 months of continuous use[4] | To Be Determined | Clinical Observations |
| Primary Mechanism of Action | Potassium channel opening, increased blood flow, upregulation of growth factors[1][2] | Hypothetical: Similar to Minoxidil/Kopexil | In vitro/In vivo studies |
Signaling Pathways and Mechanism of Action
The established mechanism of action for Minoxidil involves multiple pathways that collectively stimulate hair growth. It is hypothesized that this compound, due to its structural similarities, might engage similar or related pathways.
Established Signaling Pathway of Minoxidil
Minoxidil's active metabolite, minoxidil sulfate, acts as a potassium channel opener, leading to vasodilation and increased blood flow to the hair follicles. This enhanced microcirculation is believed to improve the delivery of nutrients and oxygen. Furthermore, Minoxidil is thought to upregulate growth factors such as Vascular Endothelial Growth Factor (VEGF), which plays a role in folliculogenesis. It also helps to prolong the anagen phase of the hair cycle.[1][2]
Caption: Minoxidil's mechanism of action for hair growth stimulation.
Experimental Protocols
To benchmark the performance of this compound, a series of in vitro and in vivo experiments would be required. The following protocols are based on standard methodologies used to evaluate hair growth-promoting agents.
In Vitro Hair Follicle Culture Assay
Objective: To assess the direct effect of this compound on the elongation of isolated human hair follicles.
Methodology:
-
Human scalp samples are obtained from consenting donors undergoing cosmetic surgery.
-
Individual anagen hair follicles are isolated under a microscope.
-
Follicles are cultured in Williams' E medium supplemented with insulin, hydrocortisone, and antibiotics.
-
Test compound (this compound) is added to the culture medium at various concentrations. Minoxidil is used as a positive control, and the vehicle (e.g., DMSO) as a negative control.
-
The length of the hair shaft is measured daily for 7-10 days.
-
At the end of the experiment, follicles can be processed for histological analysis to assess morphology and cell proliferation (e.g., Ki-67 staining).
In Vivo Mouse Hair Growth Assay
Objective: To evaluate the effect of topical this compound on inducing and prolonging the anagen phase in a mouse model.
Methodology:
-
The dorsal skin of C57BL/6 mice (7 weeks old, in the telogen phase of the hair cycle) is depilated.
-
Mice are randomly assigned to treatment groups: Vehicle control, 5% Minoxidil (positive control), and various concentrations of this compound.
-
The respective solutions are applied topically to the depilated dorsal skin once daily for 3-4 weeks.
-
Hair growth is monitored and can be quantified by visual scoring or digital image analysis. The darkening of the skin indicates the induction of the anagen phase.
-
At the end of the study, skin samples are collected for histological analysis to determine the number and stage of hair follicles.
Workflow for Benchmarking this compound
The following diagram illustrates the proposed workflow for a comprehensive evaluation of this compound's potential as a hair growth stimulant.
Caption: Proposed workflow for evaluating this compound.
Conclusion
While this compound is not currently established as a hair growth stimulant, its chemical structure, which is analogous to that of known effectors of hair follicle activity, suggests that it is a candidate worthy of investigation. This guide provides a framework for such an investigation by benchmarking it against the well-characterized performance of Minoxidil. The provided experimental protocols offer a starting point for researchers to systematically evaluate the efficacy and mechanism of action of this compound. Should this compound demonstrate positive results in these assays, it could represent a novel therapeutic agent for alopecia. Further studies would then be required to determine its safety and clinical efficacy in humans.
References
Literature review comparing different synthesis methods for 4,6-Diamino-2-hydroxypyrimidine
4,6-Diamino-2-hydroxypyrimidine, an important heterocyclic compound, serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The efficiency of its synthesis is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of different reported methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparison of Synthesis Methods
The primary synthetic routes to this compound involve the condensation of a guanidine salt with a C3-dicarbonyl compound or its equivalent. The choice of starting materials and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. Below is a summary of the key quantitative data from various reported methods.
| Method | Starting Materials | Base/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Method A | Guanidine hydrochloride, Ethyl cyanoacetate | Sodium ethoxide / Ethanol | 2 hours | Reflux | 80-82% | [1][2] |
| Method B | Guanidine nitrate, Methyl cyanoacetate | Sodium methoxide / Methanol | 4 hours | Reflux | 95% | [2] |
| Method C | Guanidine hydrochloride, Dimethyl malonate | Sodium methoxide / Methanol | 2-3 hours | Reflux | Not directly reported for final product | [3][4] |
| Method D | Malononitrile, Guanidine | Not specified | Not specified | Not specified | Not specified | [5] |
Note: The yield for Method C is for the intermediate 2-amino-4,6-dihydroxypyrimidine, which is structurally different from the target compound of this review. Method D is a proposed pathway without specific experimental data provided in the search results.
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis routes identified.
Method A: From Guanidine hydrochloride and Ethyl cyanoacetate [1][2]
-
Preparation of Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving 23 g (1 g atom) of sodium in 250 ml of anhydrous ethanol in a 1-L round-bottomed flask fitted with a reflux condenser.
-
Reaction Mixture Preparation: After the sodium has completely dissolved, the solution is cooled, and 113 g (1 mole) of ethyl cyanoacetate is added. In a separate flask, another solution of sodium ethoxide is prepared using the same amounts of sodium and ethanol. To this second solution, 97 g (1.02 moles) of guanidine hydrochloride is added.
-
Reaction Execution: The sodium chloride precipitate from the second solution is removed by filtration. The clear filtrate containing guanidine is then added to the solution of ethyl sodiocyanoacetate. The resulting mixture is heated under reflux for 2 hours.
-
Work-up and Isolation: The reaction mixture is evaporated to dryness. The solid residue is dissolved in 325 ml of boiling water and acidified with 67 ml of glacial acetic acid. Upon cooling, the product crystallizes as yellow needles. The product is collected by filtration, washed, and dried to yield 101–103 g (80–82%) of this compound.
Method B: From Guanidine nitrate and Methyl cyanoacetate [2]
-
Reaction Setup: In a four-necked flask, 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide are combined and stirred for 1 hour under heating.
-
Addition of Reactant: While the mixture is at reflux, methyl cyanoacetate is added dropwise.
-
Reaction and Isolation: The mixture is refluxed for an additional 4 hours. After the reaction is complete, the methanol is distilled off. 800 ml of water is added to the residue, and the pH is adjusted to 9 with hydrochloric acid, followed by adjustment to pH 7 with 50% acetic acid.
-
Product Collection: The solution is cooled to 5-10°C, and the precipitated product is collected by filtration, washed with water, and dried to obtain 120 g of the final product (95% yield).
Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Caption: Synthesis of this compound via Method A.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 4. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,6-Diamino-2-hydroxypyrimidine
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like 4,6-Diamino-2-hydroxypyrimidine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Hazard and Safety Overview
This compound, and structurally similar compounds, are classified as hazardous.[1] It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment (PPE) to mitigate risks of skin and eye irritation.[1]
Table 1: Hazard and Personal Protective Equipment Summary
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant[1] | Chemically resistant gloves (e.g., nitrile rubber), Lab coat |
| Serious Eye Irritant[1] | Safety glasses or goggles |
| Potential Respiratory Irritant | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Improper disposal, such as pouring chemicals down the drain, is strictly prohibited.[2]
1. Identification and Segregation:
-
Accurately identify the waste as this compound.[3]
-
This compound should be treated as a hazardous chemical waste.[4]
-
Do not mix with other chemical wastes to prevent dangerous reactions.[5] Specifically, avoid mixing with strong oxidizing agents.[1]
2. Waste Container and Labeling:
-
Use a designated, chemically compatible, and leak-proof container for collecting the waste.[5]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[4][6]
3. Collection and Storage:
-
Collect the waste at or near the point of generation, under the control of laboratory personnel.[5]
-
For any spills, sweep up the solid material and place it into the designated waste container.[1] Avoid generating dust.[7]
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area (SAA) away from incompatible materials.[1][6]
4. Final Disposal:
-
The final disposal of this compound must be handled by a licensed and approved waste disposal company.[1]
-
Provide the waste disposal service with a complete and accurate description of the waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. wattbarind.com [wattbarind.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
Personal protective equipment for handling 4,6-Diamino-2-hydroxypyrimidine
Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Diamino-2-hydroxypyrimidine was not located. The following guidance is based on the available safety data for the closely related isomer, 2,4-Diamino-6-hydroxypyrimidine (CAS No. 56-06-4). It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use. The information provided here is for guidance purposes and should be supplemented with institution-specific safety protocols.
This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling pyrimidine derivatives. The following table summarizes the recommended PPE based on data for similar compounds.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves and a lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Nitrile gloves are a common choice for laboratory settings. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][3] |
Hazard Identification and First Aid
Based on the data for its isomer, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][3][4][5]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] If eye irritation persists, get medical advice.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[2] Seek immediate medical attention.[6] |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's stability and prevent accidental exposure.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and accumulation.[2][7]
-
Keep away from incompatible materials such as oxidizing agents.[2][6]
Storage:
Accidental Release and Disposal Plan
In the event of a spill or for final disposal, the following procedures should be followed.
Accidental Release:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Sweep up or vacuum the spilled material and place it into a suitable, closed container for disposal.[6][8] Avoid generating dust.[2][7]
-
Decontamination: Clean the spill area thoroughly.
-
PPE: Wear appropriate personal protective equipment during cleanup.
Disposal:
-
Dispose of the chemical and its container in accordance with all local, regional, national, and international regulations.[1]
-
The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[8]
-
Do not allow the chemical to enter drains or the environment.[8]
Experimental Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,4-Diamino-6-hydroxypyrimidine(56-06-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
